7-benzyl-2,6-dichloro-7H-purine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57005. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-benzyl-2,6-dichloropurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4/c13-10-9-11(17-12(14)16-10)15-7-18(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCTVEFABOUQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C(=NC(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288631 | |
| Record name | 7-benzyl-2,6-dichloro-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56025-87-7 | |
| Record name | 2,6-Dichloro-7-(phenylmethyl)-7H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56025-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 57005 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056025877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 56025-87-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-benzyl-2,6-dichloro-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-benzyl-2,6-dichloro-7H-purine: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological activities of 7-benzyl-2,6-dichloro-7H-purine. The information is intended to support research and development efforts in medicinal chemistry and related fields.
Chemical Structure and Identification
This compound is a substituted purine derivative with a benzyl group attached at the N7 position of the purine ring and chlorine atoms at the C2 and C6 positions.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 7-benzyl-2,6-dichloropurine | PubChem[1] |
| Molecular Formula | C₁₂H₈Cl₂N₄ | NIST WebBook, PubChem[1][2][3] |
| Molecular Weight | 279.13 g/mol | ChemScene, Sigma-Aldrich[4] |
| CAS Number | 56025-87-7 | ChemScene, Sigma-Aldrich[4] |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=NC3=C2C(=NC(=N3)Cl)Cl | ChemScene[4] |
| InChI Key | XRCTVEFABOUQNI-UHFFFAOYSA-N | Sigma-Aldrich |
It is crucial to distinguish this compound from its isomer, 9-benzyl-2,6-dichloro-9H-purine (CAS Number: 79064-26-9), as the position of the benzyl group significantly influences its chemical and biological properties.
Physicochemical and Spectroscopic Data
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 43.6 Ų | ChemScene[4] |
| logP | 3.1814 | ChemScene[4] |
| Hydrogen Bond Acceptors | 4 | ChemScene[4] |
| Hydrogen Bond Donors | 0 | ChemScene[4] |
| Rotatable Bonds | 2 | ChemScene[4] |
Table 3: Spectroscopic Data Summary
| Spectrum Type | Data Availability and Notes | Source |
| ¹H NMR | Specific chemical shifts for this compound are not detailed in the searched literature. A related study on 7-benzyl-substituted purine 1-oxides notes that the H-8 proton signal is typically shifted upfield (δ = 8.12 - 8.32 ppm) compared to H-6 (δ = 8.43 - 8.65 ppm). | MDPI[5] |
| ¹³C NMR | Specific chemical shifts for this compound are not detailed in the searched literature. | |
| Mass Spectrometry (Electron Ionization) | A mass spectrum is available on the NIST WebBook, though a detailed fragmentation pattern is not provided in the accessible data. The molecular ion peak [M]⁺ would be expected at m/z 278 and 280 in an approximate 9:6:1 ratio due to the two chlorine isotopes. | NIST WebBook[2] |
| Infrared (IR) Spectroscopy | An IR spectrum is available on the NIST WebBook. Characteristic peaks would be expected for C-H stretching of the aromatic and methylene groups, C=C and C=N stretching of the purine and benzene rings, and C-Cl stretching. | NIST WebBook[3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved by the alkylation of 2,6-dichloropurine. The following is a representative protocol adapted from the synthesis of related 7-substituted purine derivatives.
Materials:
-
2,6-dichloro-9H-purine
-
Benzyl bromide (or benzyl chloride)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend 2,6-dichloro-9H-purine (1 equivalent) and potassium carbonate (3 equivalents) in anhydrous DMF.
-
Add benzyl bromide (1.1 equivalents) to the stirred suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Remove the DMF from the filtrate under reduced pressure.
-
Dilute the residue with water and extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product, which will be a mixture of N7- and N9-benzylated isomers, can be purified by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to isolate the this compound isomer.
Biological Activity and Signaling Pathway
Recent studies have highlighted the potential of 7-substituted purine derivatives as potent antitubercular agents. Specifically, compounds structurally related to this compound have been shown to inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).
DprE1 is a crucial enzyme in the biosynthesis of the mycobacterial cell wall. It is involved in the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a precursor for the synthesis of arabinogalactan and lipoarabinomannan, which are essential components of the mycobacterial cell wall. Inhibition of DprE1 disrupts this pathway, leading to cell death.
Below is a diagram illustrating the proposed inhibitory action of 7-substituted purine derivatives on the DprE1-mediated pathway.
Caption: Inhibition of the DprE1 enzyme by this compound.
Conclusion
This compound is a synthetically accessible molecule with potential therapeutic applications, particularly in the development of new antitubercular agents. Further research is warranted to fully characterize its spectroscopic properties and to elucidate its precise mechanism of action and structure-activity relationships as a DprE1 inhibitor. This guide provides a foundational resource for scientists and researchers to build upon in their exploration of this and related compounds.
References
- 1. This compound | C12H8Cl2N4 | CID 245263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7H-Purine, 7-benzyl-2,6-dichloro- [webbook.nist.gov]
- 3. 7H-Purine, 7-benzyl-2,6-dichloro- [webbook.nist.gov]
- 4. chemscene.com [chemscene.com]
- 5. An Attempt to Assign the NMR Spectra in 7-Methyl- and 7-Benzyl-substituted 7H-Purine 1-Oxides Using the ACD/Labs Software Package - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 7-benzyl-2,6-dichloro-7H-purine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 7-benzyl-2,6-dichloro-7H-purine, a substituted purine derivative of interest in medicinal chemistry and drug discovery. This document consolidates available data on its molecular characteristics, spectral information, and synthetic methodologies, and also touches upon the biological context of related purine analogs.
Core Chemical and Physical Properties
This compound is a solid, crystalline powder at room temperature.[1] Its core structure consists of a dichlorinated purine ring system with a benzyl group attached at the N7 position of the imidazole ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₈Cl₂N₄ | [1][2][3] |
| Molecular Weight | 279.12 g/mol | [3][4] |
| Physical Form | Powder | [1] |
| CAS Number | 56025-87-7 | [1][3][4] |
| Computed LogP | 3.1814 | [4] |
| Topological Polar Surface Area (TPSA) | 43.6 Ų | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bonds | 2 | [4] |
Note: Specific experimental data for melting point, boiling point, and solubility were not found in the reviewed literature.
Spectral Data
Detailed experimental spectral data for this compound is limited. However, mass spectrometry and infrared spectroscopy data are available, and general characteristics of its NMR spectra can be inferred from related compounds.
Table 2: Spectral Data for this compound
| Spectrum Type | Data | Source |
| Mass Spectrometry (Electron Ionization) | Available through NIST WebBook | [2] |
| Infrared (IR) Spectrum | Available through NIST WebBook | [5] |
| ¹H NMR | No specific data available. For similar 7-benzyl-substituted 7H-purine 1-oxides, the H-8 proton is typically shifted upfield (δ = 8.12 - 8.32 ppm) compared to H-6 (δ = 8.43 - 8.65 ppm). The benzyl protons and other substituents show characteristic signals. | [6] |
| ¹³C NMR | No specific data available. Assignments for the purine and benzyl carbons in similar compounds have been discussed in the literature. | [6] |
Experimental Protocols
Synthesis of this compound
General Synthetic Protocol (Adapted):
-
Reaction Setup: To a solution of 2,6-dichloropurine in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base like potassium carbonate.
-
Alkylation: Add benzyl bromide to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating for several hours.
-
Workup: After the reaction is complete, as monitored by thin-layer chromatography (TLC), the mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed, dried, and concentrated.
-
Purification: The crude product, which may contain a mixture of N7 and N9 isomers, is then purified using column chromatography on silica gel to isolate the desired this compound.
Biological Activity and Signaling Pathways
Specific biological activities and interactions with signaling pathways for this compound have not been extensively reported. However, the broader class of purine derivatives is known for a wide range of biological activities. Substituted purines have been investigated as kinase inhibitors, antiviral agents, and anticancer therapeutics.[8][9]
For instance, studies on other 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines have shown potent antitubercular activity through the inhibition of the DprE1 enzyme, which is crucial for the synthesis of the mycobacterial cell wall.[10]
The purine core is a fundamental component of signaling molecules like ATP and GTP, which are central to purinergic signaling pathways. These pathways, involving P1 (adenosine) and P2 (ATP/ADP) receptors, play critical roles in numerous physiological processes and are implicated in the modulation of redox biology.[11] While no direct link has been established for this compound, its structural similarity to endogenous purines suggests potential interactions with components of these pathways.
References
- 1. This compound AldrichCPR 56025-87-7 [sigmaaldrich.com]
- 2. 7H-Purine, 7-benzyl-2,6-dichloro- [webbook.nist.gov]
- 3. This compound | C12H8Cl2N4 | CID 245263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 7H-Purine, 7-benzyl-2,6-dichloro- [webbook.nist.gov]
- 6. An Attempt to Assign the NMR Spectra in 7-Methyl- and 7-Benzyl-substituted 7H-Purine 1-Oxides Using the ACD/Labs Software Package - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purinergic signaling in the modulation of redox biology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-benzyl-2,6-dichloro-7H-purine (CAS: 79064-26-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-benzyl-2,6-dichloro-7H-purine is a synthetic purine derivative belonging to a class of compounds with significant interest in medicinal chemistry. The purine scaffold is a ubiquitous motif in biologically active molecules, and substitutions at various positions can lead to a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities. While specific quantitative biological data for this exact compound is limited in publicly available literature, this guide draws upon data from closely related 2,6-dichloro-7-(substituted)-purines to infer its likely therapeutic potential, particularly in the realm of oncology. The methodologies for key experimental assays relevant to the evaluation of such compounds are also detailed.
Chemical and Physical Properties
This compound is a solid powder at room temperature. Its core structure consists of a dichlorinated purine ring system with a benzyl group attached at the N7 position of the imidazole ring.
| Property | Value | Source |
| CAS Number | 79064-26-9 | NIST |
| Molecular Formula | C₁₂H₈Cl₂N₄ | PubChem |
| Molecular Weight | 279.12 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Synonyms | 7-benzyl-2,6-dichloropurine, 2,6-dichloro-7-benzylpurine | PubChem |
| Appearance | Powder | Sigma-Aldrich |
| SMILES | C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3Cl)Cl | PubChem |
| InChI Key | XRCTVEFABOUQNI-UHFFFAOYSA-N | PubChem |
Synthesis
The synthesis of this compound is typically achieved through the N-alkylation of 2,6-dichloropurine. The N7-isomer is often formed as a minor product alongside the N9-isomer, necessitating chromatographic separation.
Experimental Protocol: N-Benzylation of 2,6-Dichloropurine
This protocol is adapted from a general procedure for the N-alkylation of 2,6-dichloropurine.
Materials:
-
2,6-Dichloro-9H-purine
-
Benzyl bromide (or benzyl chloride)
-
Potassium carbonate (K₂CO₃) or a similar base
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
To a stirred solution of 2,6-dichloro-9H-purine (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2-3 equivalents).
-
Add benzyl bromide (1.1-1.5 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which will be a mixture of N7 and N9 isomers.
-
Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate to separate the this compound (typically the minor isomer) from the 9-benzyl-2,6-dichloro-9H-purine (typically the major isomer).
-
Characterize the final product by NMR and mass spectrometry.
Technical Guide: Physicochemical and Biological Profile of 7-benzyl-2,6-dichloro-7H-purine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological characteristics of the synthetic purine derivative, 7-benzyl-2,6-dichloro-7H-purine. This document consolidates available data on its properties, outlines a relevant synthetic protocol, and explores its potential mechanisms of action based on research into structurally related compounds.
Core Physical and Chemical Characteristics
This compound is a substituted purine with a benzyl group at the N7 position of the purine ring and chlorine atoms at the C2 and C6 positions. These substitutions are crucial for its chemical reactivity and potential biological activity.
Physicochemical Data
The known quantitative physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈Cl₂N₄ | PubChem[1] |
| Molecular Weight | 279.12 g/mol | PubChem[1] |
| Appearance | Powder | Sigma-Aldrich[2] |
| Boiling Point | 430.5 °C at 760 mmHg | Echemi[3] |
| Flash Point | 214.2 °C | Echemi[3] |
| Topological Polar Surface Area (TPSA) | 43.6 Ų | PubChem[1] |
| logP (calculated) | 3.6 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bonds | 2 | PubChem |
Spectral Data
Spectral analysis is critical for the structural confirmation of this compound. While detailed 1H and 13C NMR spectra for this exact compound are not publicly available, data from closely related 7-benzyl-purine derivatives can provide expected chemical shift ranges.[4][5] Mass spectrometry and infrared spectroscopy data are available.
-
Mass Spectrum: The NIST WebBook provides the electron ionization mass spectrum for this compound.[6]
-
Infrared (IR) Spectrum: An IR spectrum is also available from the NIST WebBook, which can be used to identify functional groups present in the molecule.[7]
Synthesis Protocol
The synthesis of this compound can be achieved through the alkylation of 2,6-dichloropurine. The following is a general experimental protocol adapted from procedures for the synthesis of similar N7-substituted purines.[8]
Materials and Reagents
-
2,6-dichloro-9H-purine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Petroleum ether
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloro-9H-purine in a suitable solvent such as DMF or DMSO.
-
Addition of Reagents: Add potassium carbonate to the solution, followed by the dropwise addition of benzyl bromide.
-
Reaction Conditions: Stir the reaction mixture at room temperature for several hours (e.g., 8-12 hours) to ensure the completion of the alkylation reaction.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, which will likely contain a mixture of N7 and N9 isomers, can be purified by column chromatography on silica gel using a solvent system such as petroleum ether/ethyl acetate.
Synthesis Workflow Diagram
References
- 1. This compound | C12H8Cl2N4 | CID 245263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR 56025-87-7 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. An Attempt to Assign the NMR Spectra in 7-Methyl- and 7-Benzyl-substituted 7H-Purine 1-Oxides Using the ACD/Labs Software Package - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of N-7-Substituted Purines from Imidazole Precursors [mdpi.com]
- 6. 7H-Purine, 7-benzyl-2,6-dichloro- [webbook.nist.gov]
- 7. 7H-Purine, 7-benzyl-2,6-dichloro- [webbook.nist.gov]
- 8. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 7-benzyl-2,6-dichloro-7H-purine
This technical guide provides an in-depth overview of 7-benzyl-2,6-dichloro-7H-purine, a substituted purine derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the fundamental molecular properties, detailed experimental protocols for its synthesis, and a logical diagram illustrating the synthetic pathway.
Core Molecular Data
The fundamental molecular identifiers and properties of this compound are summarized in the table below. This data is essential for the accurate preparation and characterization of the compound in a laboratory setting.
| Identifier | Value | References |
| Molecular Formula | C₁₂H₈Cl₂N₄ | [1][2][3][4] |
| Molecular Weight | 279.12 g/mol | [2][4] |
| CAS Number | 56025-87-7 | [2] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is typically achieved through the alkylation of 2,6-dichloro-9H-purine. A common challenge in this synthesis is controlling the regioselectivity, as alkylation can occur at both the N7 and N9 positions of the purine ring, often yielding a mixture of isomers[5][6][7]. The following protocol is a generalized method adapted from procedures for similar N-alkylated purines[8][9].
Objective: To synthesize this compound via N-alkylation of 2,6-dichloro-9H-purine.
Materials:
-
2,6-dichloro-9H-purine
-
Benzyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
n-Butanol
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2,6-dichloro-9H-purine (1.0 equivalent), the chosen alkyl halide (1.5 equivalents), and potassium carbonate (3.0 equivalents) in dimethylformamide (DMF).
-
Reaction Execution: Stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the suspension to remove inorganic salts. The solvent is then removed under reduced pressure to yield the crude product.
-
Purification: The crude product, which is a mixture of N7 and N9 isomers, is purified by column chromatography on silica gel. A typical mobile phase for separation is a mixture of acetone and dichloromethane or ethyl acetate and petroleum ether[8][9]. The fractions corresponding to the this compound isomer are collected.
-
Characterization: The purified product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthetic Pathway and Regioselectivity
The alkylation of 2,6-dichloropurine with a benzyl halide in the presence of a base leads to the formation of both N7 and N9 isomers. The ratio of these isomers can be influenced by reaction conditions such as the choice of solvent and base[5]. The following diagram illustrates this competitive reaction pathway.
Caption: Regioselective Alkylation of 2,6-Dichloropurine.
References
- 1. 7H-Purine, 7-benzyl-2,6-dichloro- [webbook.nist.gov]
- 2. chemscene.com [chemscene.com]
- 3. cenmed.com [cenmed.com]
- 4. This compound | C12H8Cl2N4 | CID 245263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-benzyl-2,6-dichloro-7H-purine: A Core Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-benzyl-2,6-dichloro-7H-purine is a pivotal synthetic intermediate in the development of a diverse range of biologically active purine derivatives. While the compound itself has not been extensively profiled for its own bioactivity, its strategic importance lies in its utility as a versatile scaffold for the synthesis of potent agents with potential therapeutic applications, including anticancer and antitubercular activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and the biological significance of derivatives originating from this core molecule. Detailed experimental protocols and structured data presentations are included to facilitate further research and development in this area.
Chemical and Physical Properties
This compound is a solid powder at room temperature. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈Cl₂N₄ | [1] |
| Molecular Weight | 279.12 g/mol | [1] |
| CAS Number | 56025-87-7 | [1] |
| IUPAC Name | 7-benzyl-2,6-dichloropurine | [1] |
| Appearance | Powder | [2] |
| SMILES | C1=CC=C(C=C1)CN2C=NC3=C2C(=NC(=N3)Cl)Cl | [1] |
| InChI | InChI=1S/C12H8Cl2N4/c13-10-9-11(17-12(14)16-10)15-7-18(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | [1] |
| LogP | 3.1814 | [3] |
| Topological Polar Surface Area (TPSA) | 43.6 Ų | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 2 | [3] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the N-alkylation of 2,6-dichloropurine. The direct alkylation of 2,6-dichloropurine typically yields a mixture of N7 and N9 isomers, which can be separated by column chromatography.
General Experimental Protocol for N-Benzylation of 2,6-Dichloropurine
This protocol is adapted from methodologies described for the synthesis of similar N7-substituted purine derivatives.[4][5]
Materials:
-
2,6-dichloro-9H-purine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Petroleum ether (or Hexane)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2,6-dichloro-9H-purine (1 equivalent) in anhydrous DMF, add potassium carbonate (3 equivalents).
-
Add benzyl bromide (1.5 equivalents) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours or until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture to remove the inorganic base.
-
Remove the solvent (DMF) under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent in vacuo to obtain the crude product, which will be a mixture of N7 and N9 isomers.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to separate the Nthis compound and N9-benzyl-2,6-dichloro-9H-purine isomers.
Synthesis Workflow Diagram
Biological Significance and Derivatives
While this compound is primarily a synthetic intermediate, its derivatives, obtained through nucleophilic substitution at the C2 and C6 positions, have shown significant biological activities. This highlights the importance of the this compound core as a scaffold for generating libraries of potentially therapeutic compounds.
Role as a Precursor to Biologically Active Compounds
The chloro-substituents at the C2 and C6 positions of the purine ring are excellent leaving groups, allowing for the introduction of various functional groups through nucleophilic aromatic substitution. This chemical reactivity makes this compound a valuable starting material for creating diverse libraries of 2,6-disubstituted-7-benzylpurines.
Antitubercular Activity of Derivatives
Derivatives of this compound have been investigated for their antitubercular properties. For instance, 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines, which share a similar structural motif, have been identified as potent inhibitors of Mycobacterium tuberculosis.[6] The mechanism of action for some of these derivatives has been linked to the inhibition of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis.[6] This suggests that the 7-benzylpurine scaffold is a promising starting point for the development of novel antitubercular agents.
Antiproliferative Activity of Derivatives
Various 2,6-disubstituted purine derivatives have demonstrated cytotoxic activity against human tumor cell lines.[7][8] For example, ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate, a closely related analogue, has shown potent cytotoxic effects against several cancer cell lines, with IC₅₀ values in the single-digit micromolar range.[7] The mode of action for some of these compounds is through the induction of apoptosis.[7] This indicates that the 7-benzyl-2,6-dichloropurine scaffold can be exploited to generate novel anticancer drug candidates.
Signaling Pathway Involvement of Derivatives
Direct evidence for the interaction of this compound with specific signaling pathways is not available in the current literature. However, based on the biological activities of its derivatives, it is plausible that this chemical scaffold can be modified to target key components of cellular signaling cascades.
As mentioned, certain antitubercular derivatives of 7-substituted purines inhibit the DprE1 enzyme in Mycobacterium tuberculosis.[6] In the context of cancer, the induction of apoptosis by its derivatives suggests an interaction with signaling pathways that regulate programmed cell death, such as the caspase cascade. Further research is required to elucidate the precise molecular targets and signaling pathways modulated by compounds derived from this compound.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry, not for its intrinsic biological activity, but as a highly versatile and reactive intermediate. Its amenability to chemical modification at the C2 and C6 positions provides a robust platform for the synthesis of diverse libraries of purine derivatives. The demonstrated potent antitubercular and antiproliferative activities of these derivatives underscore the potential of this scaffold in the discovery and development of novel therapeutic agents. This guide provides a foundational understanding of the synthesis and potential applications of this compound, intended to support and stimulate further investigation into this promising class of compounds.
References
- 1. This compound | C12H8Cl2N4 | CID 245263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR 56025-87-7 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 2,6-dichloropurine bicyclonucleosides containing a triazolyl-carbohydrate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 7-benzyl-2,6-dichloro-7H-purine: Discovery and History
This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Introduction
This compound is a synthetic purine derivative. The purine scaffold is a fundamental component of nucleic acids and a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The substitution pattern of this compound, featuring a benzyl group at the N7 position and chloro substituents at the 2 and 6 positions, makes it a key intermediate for the synthesis of more complex N7-substituted purine analogs. These analogs have been explored for their potential as therapeutic agents, particularly in the realm of oncology and infectious diseases.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, based on publicly available data.[1]
| Property | Value |
| Molecular Formula | C₁₂H₈Cl₂N₄ |
| Molecular Weight | 279.12 g/mol |
| CAS Number | 56025-87-7 |
| Appearance | Powder |
| SMILES | C1=CC=C(C=C1)CN2C=NC3=C2C(=NC(=N3)Cl)Cl |
| InChI | InChI=1S/C12H8Cl2N4/c13-10-9-11(17-12(14)16-10)15-7-18(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
| InChIKey | XRCTVEFABOUQNI-UHFFFAOYSA-N |
Discovery and History
The development of this compound is rooted in the broader history of purine chemistry and the search for novel therapeutic agents. The synthesis of purine derivatives as potential anticancer agents was a significant area of research in the mid-20th century, with notable contributions from scientists like John A. Montgomery. His work and that of others on the synthesis of N-alkyl derivatives of purines laid the groundwork for the creation of a vast library of compounds for biological screening.[2][3]
Synthesis
The primary method for the synthesis of this compound is the N-alkylation of 2,6-dichloropurine with a benzylating agent. This reaction typically yields a mixture of N7 and N9 isomers, which can be separated by chromatographic techniques.
General Synthetic Pathway
The synthesis starts from the commercially available 2,6-dichloropurine. The purine is treated with a benzyl halide, such as benzyl bromide, in the presence of a base.
Caption: General synthesis of this compound.
Detailed Experimental Protocol (Adapted from a similar synthesis)
The following protocol is adapted from the synthesis of a structurally similar compound, 2,6-dichloro-7-isopropyl-7H-purine, and can be considered a representative method for the preparation of this compound.
Materials:
-
2,6-Dichloropurine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,6-dichloropurine (1.0 eq) in DMF, add potassium carbonate (2.0-3.0 eq).
-
To this suspension, add benzyl bromide (1.1-1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to separate the N7 and N9 isomers and obtain pure this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain regarding the biological activity and signaling pathways directly associated with this compound. However, the broader class of N7-substituted purine derivatives has been investigated for various therapeutic applications.
It is plausible that this compound was synthesized as part of a chemical library for high-throughput screening against various biological targets. The chloro-substituents at positions 2 and 6 provide reactive sites for further nucleophilic substitution, allowing for the generation of a diverse range of 2,6-disubstituted-7-benzylpurine derivatives. These derivatives could potentially exhibit activities such as:
-
Anticancer Activity: Many purine analogs are known to interfere with nucleic acid synthesis or act as kinase inhibitors, leading to cytotoxic effects in cancer cells.
-
Antiviral Activity: Modified purines can act as nucleoside analogs and inhibit viral replication.
-
Enzyme Inhibition: The purine scaffold can be tailored to fit into the active sites of various enzymes, leading to their inhibition.
Logical Workflow for Further Investigation
The following diagram illustrates a logical workflow for the potential biological evaluation of this compound and its derivatives.
Caption: Workflow for biological evaluation of this compound.
Conclusion
This compound is a synthetically important purine derivative that serves as a versatile intermediate for the creation of diverse chemical libraries. While its own biological activity is not well-documented in publicly available literature, its structural features suggest its potential as a precursor for compounds with a range of therapeutic applications. Further research is warranted to explore the biological profile of this compound and its derivatives to unlock their full therapeutic potential.
References
Technical Guide: Spectroscopic and Synthetic Profile of 7-benzyl-2,6-dichloro-7H-purine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 7-benzyl-2,6-dichloro-7H-purine. This purine derivative is of interest to researchers in medicinal chemistry and drug discovery due to the known biological activities of related substituted purines. This document compiles available spectroscopic data, outlines a detailed experimental protocol for its synthesis and characterization, and presents a logical workflow for these processes.
Core Compound Information
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,6-dichloro-7-benzylpurine, 7-benzyl-2,6-dichloropurine | [1][2] |
| CAS Number | 56025-87-7 | [1][2] |
| Molecular Formula | C₁₂H₈Cl₂N₄ | [1][2][3] |
| Molecular Weight | 279.12 g/mol | [1][2] |
| Physical Form | Powder |
Spectroscopic Data
Mass Spectrometry
The electron ionization mass spectrum of this compound is available through the NIST WebBook.[3] This technique provides information about the mass-to-charge ratio of the parent ion and its fragmentation pattern, confirming the molecular weight.
| Technique | Data Availability | Source |
| GC-MS | Spectrum Available | PubChem[1] |
| Electron Ionization (EI) | Spectrum Available | NIST WebBook[3] |
Infrared (IR) Spectroscopy
An infrared spectrum of this compound is available, which can be used to identify the presence of key functional groups within the molecule.[4]
| Technique | Data Availability | Source |
| IR | Spectrum Available | NIST WebBook[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H and ¹³C NMR data for this compound is not available in the provided search results. However, ¹H and ¹³C NMR data for similar N7-substituted purines and 2,6-dichloropurine derivatives have been reported and can be used as a reference for spectral interpretation.[5] For instance, the characteristic signals would include peaks in the aromatic region for the benzyl group and the purine core, as well as a singlet for the benzylic methylene protons.
Experimental Protocols
The following is a detailed, generalized methodology for the synthesis and characterization of this compound, based on common procedures for the alkylation of purines.[5]
Synthesis of this compound
Materials:
-
2,6-dichloro-9H-purine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2,6-dichloro-9H-purine in anhydrous DMF.
-
Add potassium carbonate to the solution, followed by the dropwise addition of benzyl bromide.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Remove the DMF under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate this compound.
Characterization
The synthesized compound should be characterized using the following spectroscopic techniques to confirm its identity and purity:
-
¹H NMR: To confirm the presence of the benzyl and purine protons and their respective chemical environments.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and analysis workflow for this compound.
Biological Context
While specific signaling pathways involving this compound have not been detailed in the literature, related 2,6-disubstituted 7-benzyl-7H-purines have been investigated for their potential as anti-proliferative and antitubercular agents.[6][7] This suggests that the core structure of this compound may serve as a scaffold for the development of novel therapeutic agents. Further research is required to elucidate its specific biological targets and mechanisms of action.
References
- 1. This compound | C12H8Cl2N4 | CID 245263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 7H-Purine, 7-benzyl-2,6-dichloro- [webbook.nist.gov]
- 4. 7H-Purine, 7-benzyl-2,6-dichloro- [webbook.nist.gov]
- 5. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Benzylation of 2,6-Dichloropurine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the benzylation of 2,6-dichloropurine, a critical precursor in the synthesis of various biologically active compounds. The protocols outlined below are based on established methodologies and aim to provide a reproducible framework for the regioselective N9-benzylation of the purine core.
Introduction
2,6-Dichloropurine is a versatile starting material for the synthesis of a wide range of purine derivatives, including potential therapeutics. The introduction of a benzyl group, particularly at the N9 position, is a common strategy in the development of kinase inhibitors and other targeted therapies. The regioselectivity of the alkylation of the purine ring can be influenced by various factors, including the choice of base, solvent, and reaction conditions.[1][2] Microwave-assisted synthesis has been shown to reduce reaction times and the formation of unwanted side products.[1][2]
Experimental Protocols
Two primary protocols for the N9-benzylation of 2,6-dichloropurine are presented below. The first is a general method employing a base and benzyl halide, while the second utilizes tetrabutylammonium fluoride (TBAF) for a rapid and mild reaction.
Protocol 1: General Benzylation with a Base
This protocol is a generalized procedure based on common alkylation methods for purines.
Materials:
-
2,6-Dichloropurine
-
Benzyl bromide or benzyl chloride
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,6-dichloropurine (1.0 eq) in anhydrous DMF or MeCN, add the base (K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add benzyl bromide or benzyl chloride (1.1-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired N9-benzyl-2,6-dichloropurine.
Protocol 2: Rapid Benzylation using Tetrabutylammonium Fluoride (TBAF)
This method offers a milder and faster alternative to traditional protocols.[3]
Materials:
-
2,6-Dichloropurine
-
Benzyl bromide
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2,6-dichloropurine (1.0 eq) in anhydrous THF at room temperature.[3]
-
To the stirred solution, add the TBAF solution (2.0 eq, 1.0 M in THF).[3]
-
Add benzyl bromide (2.0 eq) to the reaction mixture.[3]
-
Allow the reaction to proceed at room temperature. The reaction is typically complete within 10-20 minutes for unhindered substrates.[3]
-
Monitor the reaction progress by TLC.[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[3]
-
Purify the crude product directly by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).[3]
-
Collect the fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified N9-benzyl-2,6-dichloropurine.[3]
Data Presentation
The following table summarizes representative quantitative data for the alkylation of purine derivatives from the literature.
| Starting Material | Alkylating Agent | Base/Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Purine Derivative | Benzyl Halide | Tetrabutylammonium hydroxide | - | - | - | 56 | [2] |
| 2,6-Dichloropurine | Methyl bromoacetate | TBAF | THF | 10 min | Room Temp. | - | [3] |
| 6-Chloropurine | tert-Butyl bromide | BSA, SnCl₄ | DCE | 19 h | Room Temp. | 78 | [4] |
| 6-Chloropurine | tert-Butyl bromide | BSA, SnCl₄ | ACN | 5 h | 80 °C | 39 (N9-isomer) | [4] |
Experimental Workflow and Signaling Pathways
The benzylation of 2,6-dichloropurine is a key step in the synthesis of various compounds with potential biological activity, including cyclin-dependent kinase (CDK) inhibitors.[5] The N9-benzylated purine scaffold is a common feature in many kinase inhibitors.
Below are diagrams illustrating the experimental workflow for the benzylation of 2,6-dichloropurine.
Caption: Experimental workflow for the benzylation of 2,6-dichloropurine.
Caption: General reaction scheme for the benzylation of 2,6-dichloropurine.
References
- 1. Regioselective alkylation reaction of purines under microwave irradiation [diposit.ub.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of C-2, N-9 substituted 6-benzylaminopurine derivatives as cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 7-benzyl-2,6-dichloro-7H-purine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-benzyl-2,6-dichloro-7H-purine is a key heterocyclic building block in the synthesis of a diverse range of kinase inhibitors. Its purine core mimics the natural adenine scaffold of ATP, enabling competitive inhibition at the kinase ATP-binding site. The chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic aromatic substitution, providing convenient handles for the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties. The benzyl group at the N7 position serves to protect the imidazole nitrogen and can influence the overall conformation and binding affinity of the final inhibitor. These application notes provide detailed protocols and data for the utilization of this compound in the synthesis of potent kinase inhibitors targeting critical signaling pathways in cancer and other diseases.
Data Presentation: Kinase Inhibitor Activity
The following tables summarize the in vitro inhibitory activities of exemplary kinase inhibitors synthesized from purine scaffolds, demonstrating the potential of derivatives from this compound.
Table 1: EGFR and HER2 Kinase Inhibition by 6,7-disubstituted-7H-purine Analogues
| Compound ID | Modification from Core Scaffold | EGFR IC₅₀ (µM)[1] | HER2 IC₅₀ (µM)[1] |
| 8e | 6-(3-chloro-4-((pyridin-3-yl)oxy)anilino)-7-((3E)-5-(dimethylamino)pent-3-en-2-ol) | 0.021 ± 0.007 | 0.019 ± 0.009 |
| Lapatinib | Reference Drug | 0.019 ± 0.007 | 0.016 ± 0.003 |
Table 2: Bcr-Abl and BTK Kinase Inhibition by 2,6,9-trisubstituted Purine Derivatives
| Compound ID | Modification from 2,6-dichloropurine | Bcr-Abl IC₅₀ (nM) | BTK IC₅₀ (µM) |
| V | 2-((3-fluoro-4-(piperazin-1-yl)phenyl)amino)-6-(3-fluorophenylamino)-9-(cyclopropylmethyl) | 40 | 0.58 |
| I | 2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-6-(phenylamino)-9-(cyclopropylmethyl) | 8 | - |
Table 3: Cytotoxicity of 6,7-disubstituted-7H-purine Analogue 8e against Breast Cancer Cell Lines
| Cell Line | Receptor Status | 8e GI₅₀ (µM)[1] | Lapatinib GI₅₀ (µM)[1] |
| BT-474 | HER2+ | 2.26 ± 0.37 | 2.63 ± 0.45 |
| SKBR3 | HER2+ | 2.17 ± 0.45 | 1.84 ± 0.39 |
Experimental Protocols
The following protocols are adapted from established literature for the synthesis of kinase inhibitors from dichloropurine precursors and can be applied to this compound.
Protocol 1: Synthesis of 6-Anilino-7-benzyl-2-chloro-7H-purine Derivatives (General Procedure for C6 Substitution)
This protocol describes the nucleophilic aromatic substitution at the C6 position of this compound with a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (1.1 equivalents)
-
n-Butanol
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired substituted aniline (1.1 mmol), and n-butanol (10 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 6-anilino-7-benzyl-2-chloro-7H-purine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2,6-Disubstituted-7-benzyl-7H-purine Derivatives (General Procedure for C2 Substitution)
This protocol outlines the subsequent substitution at the C2 position, for example, via a Buchwald-Hartwig amination.
Materials:
-
6-Anilino-7-benzyl-2-chloro-7H-purine derivative (from Protocol 1)
-
Amine or aniline for C2 substitution (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (catalyst)
-
Xantphos (ligand)
-
Cesium carbonate (Cs₂CO₃) (base)
-
Anhydrous 1,4-dioxane
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine the 6-anilino-7-benzyl-2-chloro-7H-purine derivative (1.0 mmol), the amine or aniline for C2 substitution (1.2 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos (0.1 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) to the vial.
-
Seal the vial and heat the reaction mixture in a microwave synthesizer at 120-150°C for 30-60 minutes.
-
After cooling, filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the final 2,6-disubstituted-7-benzyl-7H-purine product.
-
Confirm the structure and purity of the compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method to determine the IC₅₀ of a synthesized compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Synthesized inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and serially diluted inhibitor.
-
Initiation of Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be close to the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
Visualizations
Signaling Pathways
Caption: Simplified EGFR/HER2 signaling pathway leading to cell proliferation and survival.
Caption: Key signaling pathways activated by the Bcr-Abl oncoprotein in CML.
Experimental Workflows
Caption: General workflow for the synthesis of 2,6-disubstituted 7-benzyl-7H-purine kinase inhibitors.
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
References
Application Notes and Protocols: 7-benzyl-2,6-dichloro-7H-purine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-benzyl-2,6-dichloro-7H-purine is a versatile scaffold in medicinal chemistry, primarily serving as a key intermediate in the synthesis of a wide array of biologically active purine derivatives. The purine core is a fundamental component of nucleic acids and coenzymes, making it a privileged structure for targeting various enzymes and receptors. The dichloro substitutions at the 2 and 6 positions, coupled with the benzyl group at the 7-position, provide reactive sites for nucleophilic substitution, allowing for the systematic development of libraries of compounds with diverse pharmacological activities.
These derivatives have shown significant promise in several therapeutic areas, including oncology, virology, and bacteriology. Their mechanisms of action often involve the modulation of critical cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways. This document provides an overview of the applications of this compound-derived compounds, along with detailed protocols for their synthesis and biological evaluation.
Key Applications and Mechanisms of Action
Derivatives synthesized from the this compound scaffold have demonstrated a broad spectrum of biological activities:
-
Anticancer Activity: Many 2,6,7-trisubstituted purine derivatives exhibit potent cytotoxic effects against various cancer cell lines. Their primary mechanisms of action include the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle, and the induction of apoptosis. By inhibiting CDKs, these compounds can arrest the cell cycle, preventing the proliferation of cancer cells. Furthermore, some derivatives have been shown to modulate signaling pathways involved in cell survival and apoptosis, such as the PI3K/p70S6K and MAPK pathways.
-
Antiviral Activity: The purine scaffold is a common feature in many antiviral nucleoside analogs. Derivatives of this compound have been explored for their potential to inhibit viral replication, particularly against HIV. These compounds can act as reverse transcriptase inhibitors, terminating the elongation of the viral DNA chain.
-
Antitubercular Activity: Novel purine derivatives have emerged as potent inhibitors of essential enzymes in Mycobacterium tuberculosis. One notable target is decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an enzyme critical for the biosynthesis of the mycobacterial cell wall. Inhibition of DprE1 disrupts the integrity of the bacterial cell wall, leading to cell death.
Data Presentation: Biological Activities of 2,6,7-Trisubstituted Purine Derivatives
The following tables summarize the quantitative data for various purine derivatives, highlighting their potential in different therapeutic areas.
Table 1: Anticancer Activity of Purine Derivatives
| Compound Class | Target Cell Line | IC50 (µM) | Mechanism of Action |
| 2,6,9-trisubstituted purines | HeLa (Cervical Cancer) | 6.7 - 25.3 | CDK Inhibition, Mitotic Catastrophe |
| 2,6,9-trisubstituted purines | HL-60 (Leukemia) | Not Specified | Apoptosis, S-phase cell cycle arrest |
| Purine-2,6-dione derivatives | Various Cancer Cell Lines | 0.32 | EGFR Inhibition |
Table 2: Antitubercular Activity of 7-(naphthalen-2-ylmethyl)-7H-purine Derivatives
| Compound Type | Target | MIC (µM) | Notes |
| 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one | M. tuberculosis H37Rv | 4 | Initial hit compound. |
| 6-amino substituted derivative | M. tuberculosis H37Rv | 1 | Optimized analogue with improved activity. |
| 6-ethylamino substituted derivative | M. tuberculosis H37Rv | 1 | Optimized analogue with improved activity. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the benzylation of 2,6-dichloropurine.
Materials:
-
2,6-dichloropurine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,6-dichloropurine (1 equivalent) in DMF in a round-bottom flask.
-
Add anhydrous K₂CO₃ (2-3 equivalents) to the solution.
-
Add benzyl bromide (1.1 equivalents) dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to yield this compound.
Protocol 2: General Procedure for the Synthesis of 2,6-disubstituted-7-benzylpurine Derivatives
This protocol outlines the nucleophilic substitution at the C6 and C2 positions of this compound.
Materials:
-
This compound
-
Primary or secondary amine (for C6 substitution)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanol or other suitable solvent
-
Second nucleophile (e.g., another amine, thiol, or alcohol for C2 substitution)
-
Suitable solvent for the second substitution (e.g., n-butanol, DMF)
Procedure (Step 1: C6-Substitution):
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add the desired primary or secondary amine (1.1 equivalents) and a base such as TEA or DIPEA (2 equivalents).
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the 2-chloro-6-substituted-7-benzylpurine.
Procedure (Step 2: C2-Substitution):
-
Dissolve the 2-chloro-6-substituted-7-benzylpurine (1 equivalent) in a suitable solvent like n-butanol.
-
Add the second nucleophile (e.g., another amine) in excess (3-5 equivalents).
-
Heat the reaction mixture at a high temperature (e.g., 120-150 °C) for 12-24 hours in a sealed tube.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the final 2,6-disubstituted-7-benzylpurine derivative by column chromatography or recrystallization.
Protocol 3: MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxic effects of the synthesized purine derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Synthesized purine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be below 0.5%.
-
Remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 4: In Vitro Kinase Inhibition Assay (CDK)
This protocol is for screening compounds for their ability to inhibit cyclin-dependent kinases.
Materials:
-
Recombinant CDK/cyclin complex (e.g., CDK1/Cyclin B)
-
Kinase buffer
-
Peptide substrate (e.g., Histone H1)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or materials for radiometric assay
-
Microplate reader (luminescence or scintillation counter)
Procedure (using ADP-Glo™ Assay):
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, kinase, and peptide substrate in the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for 2,6-disubstituted-7-benzylpurine derivatives.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for assessing the cytotoxicity of purine derivatives using the MTT assay.
Signaling Pathway: Purine Analog-Induced Apoptosis and Cell Cycle Arrest
Caption: Proposed signaling pathways modulated by purine analogs leading to cell cycle arrest and apoptosis.
Application Notes and Protocols for the Derivatization of 7-benzyl-2,6-dichloro-7H-purine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and derivatization of 7-benzyl-2,6-dichloro-7H-purine, a versatile scaffold for the development of biologically active compounds. The protocols outlined below detail the synthesis of the starting material and its subsequent modification at the C2 and C6 positions through nucleophilic aromatic substitution. Furthermore, standard biological screening assays are described to evaluate the therapeutic potential of the synthesized derivatives, particularly as kinase inhibitors and anticancer agents.
Introduction
The purine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous signaling molecules and approved drugs.[1] The 2,6-disubstituted purine motif, in particular, has been extensively explored for the development of inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[2][3] The chlorine atoms at the C2 and C6 positions of the purine ring are susceptible to nucleophilic displacement, allowing for the introduction of a diverse array of functional groups to probe the chemical space around the purine core and optimize biological activity.
The 7-benzyl substituent offers a key structural element that can influence the solubility, metabolic stability, and target engagement of the resulting derivatives. This document provides detailed protocols for the benzylation of 2,6-dichloropurine to yield the N7-isomer and subsequent derivatization with various nucleophiles.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, via N7-alkylation of 2,6-dichloropurine. The reaction typically yields a mixture of N7 and N9 isomers, which can be separated by column chromatography.[4]
Materials:
-
2,6-Dichloro-9H-purine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2,6-dichloro-9H-purine (1.0 eq) in anhydrous DMF or DMSO, add potassium carbonate (3.0 eq).
-
Add benzyl bromide (1.1 - 1.5 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the N7 and N9 isomers. The N7 isomer is typically the minor product.
-
Characterize the this compound product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Yield: The yield of the desired N7-isomer can vary, but is typically in the range of 5-23%.[3]
Protocol 2: Derivatization by Nucleophilic Aromatic Substitution
The chlorine atoms at the C2 and C6 positions of this compound can be sequentially displaced by various nucleophiles, such as amines and thiols. The C6 position is generally more reactive towards nucleophilic attack.
2.1: Monosubstitution at the C6 Position (e.g., with an amine)
Materials:
-
This compound
-
Desired primary or secondary amine (1.0 - 1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Ethanol (EtOH) or n-Butanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or n-butanol.
-
Add the desired amine (1.0 - 1.2 eq) and TEA or DIPEA (2.0 - 3.0 eq).
-
Heat the reaction mixture to reflux (80-120 °C) and stir for 4-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the 2-chloro-6-substituted-7-benzyl-7H-purine.
2.2: Disubstitution at C2 and C6 Positions
To introduce a different nucleophile at the C2 position, the product from Protocol 2.1 is used as the starting material.
Materials:
-
2-chloro-6-substituted-7-benzyl-7H-purine
-
Second desired nucleophile (e.g., another amine or a thiol) (1.5 - 3.0 eq)
-
Appropriate solvent (e.g., ethanol, DMF, or a sealed tube may be required for less reactive nucleophiles)
-
Base (if necessary, e.g., K₂CO₃ or NaH for thiols)
Procedure:
-
Dissolve the 2-chloro-6-substituted-7-benzyl-7H-purine (1.0 eq) in a suitable solvent.
-
Add the second nucleophile (1.5 - 3.0 eq) and a base if required.
-
Heat the reaction mixture (temperatures may range from 80 °C to 150 °C) and stir until the reaction is complete as monitored by TLC.
-
Perform an appropriate aqueous work-up depending on the solvent and reagents used.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the final 2,6-disubstituted-7-benzyl-7H-purine derivative by column chromatography or recrystallization.
Data Presentation
The following tables summarize representative data for the biological activity of substituted purine derivatives. Note that these are examples from related purine scaffolds and specific values for 7-benzyl derivatives will need to be determined experimentally.
Table 1: Anticancer Activity of Representative Purine Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| A | 2-Anilino-6-amino-9-cyclopentylpurine | MV4-11 (Leukemia) | 0.05 | [3] |
| B | 2-(4-Aminocyclohexylamino)-6-chloro-9-cyclopentylpurine | K562 (Leukemia) | 1.2 | [3] |
| C | Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | A-375 (Melanoma) | ~5 | [5] |
Table 2: Kinase Inhibitory Activity of Representative Purine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| D | Lck | 23 | [6] |
| E | EGFR | 1.8 | [7] |
| F | HER2 | 87.8 | [7] |
| G | Bcr-Abl | 40 | [2] |
| H | BTK | 580 | [2] |
Biological Screening Protocols
Protocol 3: Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
In a 384-well plate, add the test compound or DMSO (control).
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP solution.
-
Incubate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value from a dose-response curve.
Visualizations
Caption: Experimental workflow from starting material to lead compound identification.
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by a purine derivative.
References
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C12H8Cl2N4 | CID 245263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution on 7-benzyl-2,6-dichloro-7H-purine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-benzyl-2,6-dichloro-7H-purine is a key intermediate in the synthesis of a diverse range of purine derivatives with significant potential in drug discovery. The two chlorine atoms on the purine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups at the C2 and C6 positions. The benzyl group at the N7 position enhances the lipophilicity of the molecule and provides a handle for further synthetic modifications.
The reactivity of the two chlorine atoms differs, with the C6 position being generally more susceptible to nucleophilic attack than the C2 position. This differential reactivity allows for selective and sequential substitutions, enabling the synthesis of a vast library of 2,6-disubstituted-7-benzylpurines. These compounds are of particular interest as potential modulators of purinergic signaling pathways, which are implicated in a multitude of physiological and pathological processes, including inflammation, neurotransmission, and cancer.
These application notes provide detailed protocols for the nucleophilic substitution on this compound with various nucleophiles, including amines, alkoxides, and thiols.
Data Presentation
The following tables summarize the reaction conditions and yields for the nucleophilic substitution at the C6 position of this compound with representative nucleophiles.
Table 1: Substitution with Amine Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Ethanol | Et3N | Reflux | 6 | 85 |
| 4-Methoxy-aniline | n-Butanol | DIPEA | 120 | 12 | 92 |
| Benzylamine | Isopropanol | K2CO3 | Reflux | 8 | 88 |
| Morpholine | Acetonitrile | Et3N | 80 | 10 | 95 |
| Piperidine | THF | NaH | 60 | 5 | 90 |
Table 2: Substitution with Alkoxide Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Sodium methoxide | Methanol | NaOMe | Reflux | 4 | 98 |
| Sodium ethoxide | Ethanol | NaOEt | Reflux | 4 | 96 |
| Sodium benzyloxide | THF | NaH | 60 | 6 | 85 |
Table 3: Substitution with Thiolate Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Sodium thiomethoxide | DMF | NaSMe | 25 | 2 | 94 |
| Sodium thioethoxide | Ethanol | NaSEt | Reflux | 3 | 91 |
| Sodium thiophenoxide | DMF | NaSPh | 50 | 5 | 88 |
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Reagents and solvents should be of high purity and dried prior to use, as the reactions are sensitive to moisture.
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: General Procedure for Substitution with Amines
This protocol describes a general method for the substitution of the C6-chloro group with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (1.1 equivalents)
-
Solvent (e.g., Ethanol, n-Butanol, Isopropanol, Acetonitrile, THF)
-
Base (e.g., Triethylamine (Et3N), Diisopropylethylamine (DIPEA), Potassium carbonate (K2CO3), Sodium hydride (NaH)) (1.2 - 1.5 equivalents)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply
Procedure:
-
To a round-bottom flask, add this compound and the chosen solvent.
-
Add the amine nucleophile to the solution.
-
Add the base to the reaction mixture. If using NaH, add it portion-wise at 0 °C.
-
Heat the reaction mixture to the desired temperature (see Table 1) and stir for the specified time.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with a cold solvent.
-
If the product is soluble, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Substitution with Alkoxides
This protocol outlines a general method for the substitution of the C6-chloro group with an alkoxide nucleophile.
Materials:
-
This compound
-
Alcohol corresponding to the desired alkoxide
-
Sodium metal or Sodium hydride (NaH) (1.1 equivalents)
-
Anhydrous solvent (corresponding alcohol or THF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply
Procedure:
-
Prepare the sodium alkoxide in situ by adding sodium metal or NaH to the anhydrous alcohol under an inert atmosphere.
-
Once the sodium has completely reacted, add a solution of this compound in the same anhydrous solvent.
-
Heat the reaction mixture to reflux and stir for the specified time (see Table 2).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess sodium alkoxide by adding a few drops of water or a saturated aqueous solution of ammonium chloride.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Substitution with Thiols
This protocol provides a general method for the substitution of the C6-chloro group with a thiol nucleophile.
Materials:
-
This compound
-
Thiol nucleophile (1.1 equivalents)
-
Base (e.g., Sodium hydride (NaH), Sodium hydroxide (NaOH), or Potassium carbonate (K2CO3)) (1.2 equivalents)
-
Anhydrous solvent (e.g., DMF, Ethanol)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply
Procedure:
-
To a round-bottom flask, add the thiol and the anhydrous solvent.
-
Cool the solution to 0 °C and add the base portion-wise.
-
Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add a solution of this compound in the same anhydrous solvent to the thiolate solution.
-
Stir the reaction mixture at the appropriate temperature for the specified time (see Table 3).
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 6-substituted-7-benzyl-2-chloro-7H-purines.
Caption: Simplified signaling pathway of an adenosine analog via the Adenosine A2A receptor.
Application Notes and Protocols: 7-Benzyl-2,6-dichloro-7H-purine as a Scaffold for Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery of novel antitubercular agents with new mechanisms of action. Purine analogs have emerged as a promising class of compounds, and the 7-substituted-2,6-dichloropurine scaffold, in particular, serves as a versatile starting point for the development of potent antitubercular agents. This document provides detailed application notes and protocols for the synthesis, screening, and mechanistic study of derivatives based on the 7-benzyl-2,6-dichloro-7H-purine core structure. Recent studies on the closely related 7-(naphthalen-2-ylmethyl)-7H-purine scaffold have demonstrated that these compounds can exhibit potent antimycobacterial activity by inhibiting the essential enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a key component in the mycobacterial cell wall synthesis pathway.
Data Presentation: Antitubercular Activity of 7-Substituted Purine Derivatives
The following table summarizes the in vitro antitubercular activity and cytotoxicity of a series of 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines, which are close structural analogs of the 7-benzyl-purine scaffold. This data provides a strong rationale for the exploration of 7-benzyl-purine derivatives. The data highlights that modifications at the C2 and C6 positions of the purine ring significantly impact antimycobacterial potency and cytotoxicity.
| Compound ID | R2-Substituent | R6-Substituent | MIC against Mtb H37Rv (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/MIC) |
| Analog 1 | Morpholino | =O | 4 | >100 | >25 |
| Analog 2 | Morpholino | Amino | 2 | 80 | 40 |
| Analog 3 | Morpholino | Ethylamino | 1 | 60 | 60 |
| Analog 4 | Piperidin-1-yl | Amino | 1 | 55 | 55 |
| Analog 5 | H | Amino | >50 | >100 | - |
| Analog 6 | Cl | Ethylamino | 8 | 90 | 11.25 |
| Rifampicin | - | - | 0.09 | >100 | >1111 |
Note: Data is adapted from studies on 7-(naphthalen-2-ylmethyl)-7H-purine derivatives as potent antitubercular agents. This data is presented to illustrate the potential of the 7-substituted purine scaffold.
Experimental Protocols
Protocol 1: Synthesis of this compound Scaffold
This protocol describes the benzylation of 2,6-dichloropurine. This reaction typically yields a mixture of N7 and N9 isomers, which require chromatographic separation.
Materials:
-
2,6-Dichloropurine
-
Benzyl bromide
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,6-dichloropurine (1 equivalent) in anhydrous DMF.
-
Add finely ground potassium carbonate (2 equivalents) to the solution.
-
To this stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to separate the N7-benzyl and N9-benzyl isomers.
-
Characterize the desired this compound isomer using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2,6-Disubstituted-7-benzyl-7H-purine Derivatives
This protocol outlines the sequential nucleophilic substitution at the C6 and C2 positions of the purine scaffold.
Materials:
-
This compound
-
Primary or secondary amine (e.g., ethylamine, morpholine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanol or other suitable solvent
Procedure for C6-Substitution:
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add the desired amine (1.2 equivalents) and a base such as TEA (2 equivalents).
-
Stir the mixture at room temperature or gentle heat (40-60 °C) for 4-8 hours, monitoring by TLC.
-
Concentrate the reaction mixture and purify the product by column chromatography or recrystallization to obtain the 2-chloro-6-substituted-7-benzyl-7H-purine.
Procedure for C2-Substitution:
-
The resulting 2-chloro-6-substituted-7-benzyl-7H-purine can be further reacted with a different (or the same) amine at a higher temperature (e.g., 80-120 °C) to substitute the C2-chloro group.
-
Follow a similar reaction and purification procedure as for the C6-substitution.
Protocol 3: In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against M. tuberculosis H37Rv.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
96-well microplates
-
Resazurin sodium salt solution
-
Test compounds dissolved in DMSO
Procedure:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute 1:50 in 7H9 broth.
-
In a 96-well plate, add 100 µL of 7H9 broth to all wells.
-
Add 100 µL of the test compound in the first row and perform 2-fold serial dilutions down the plate.
-
Add 100 µL of the diluted bacterial suspension to each well. Include a drug-free control (bacteria only) and a media-only control (no bacteria).
-
Incubate the plates at 37°C for 5-7 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.
Protocol 4: Cytotoxicity Assay (MTT Assay on a Mammalian Cell Line)
This protocol assesses the toxicity of the compounds against a mammalian cell line (e.g., Vero or HepG2) to determine the 50% cytotoxic concentration (CC50).
Materials:
-
Vero or HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in DMEM.
-
Remove the old media from the cells and add 100 µL of the compound dilutions to the wells. Include a no-drug control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the control.
Visualizations
Logical Workflow for Synthesis and Screening
Caption: Workflow for the synthesis and biological evaluation of 7-benzyl-purine derivatives.
Proposed Mechanism of Action: DprE1 Inhibition
Caption: Inhibition of the DprE1 enzyme by 7-benzyl-purine analogs disrupts cell wall synthesis.
Application Notes and Protocols for Monitoring Reactions with 7-benzyl-2,6-dichloro-7H-purine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-benzyl-2,6-dichloro-7H-purine is a key intermediate in the synthesis of a variety of biologically active purine derivatives. As a scaffold, it allows for selective nucleophilic substitution at the C2 and C6 positions, enabling the creation of diverse chemical libraries for drug discovery. Potential applications of its derivatives include the development of kinase inhibitors, particularly targeting signaling pathways involved in cell proliferation and survival. Accurate monitoring of chemical reactions involving this starting material is crucial for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final products.
These application notes provide detailed protocols for monitoring reactions of this compound using common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for developing analytical methods and for sample preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈Cl₂N₄ | [1][2] |
| Molecular Weight | 279.12 g/mol | [1][2] |
| CAS Number | 56025-87-7 | [1] |
| Appearance | White to off-white powder | N/A |
| Melting Point | Not reported | N/A |
| Exact Mass | 278.0126 g/mol | [1] |
| logP | 3.18 | [2] |
Application Note 1: HPLC-UV Monitoring of Nucleophilic Substitution Reactions
Objective: To monitor the progress of a nucleophilic substitution reaction at the C6 position of this compound with an exemplary amine. This method allows for the quantification of the starting material, intermediate (if any), and the final product.
Experimental Protocol
1. Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).
-
Add the nucleophile (e.g., aniline, 1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 2-3 equivalents) to scavenge the HCl generated.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C).
2. Sample Preparation for HPLC Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (approx. 10-20 µL) of the reaction mixture.
-
Dilute the aliquot with the mobile phase (e.g., 1 mL of 50:50 acetonitrile:water) in an HPLC vial.
-
Vortex the sample to ensure homogeneity.
3. HPLC-UV Method:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or a phosphate buffer) is recommended.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
4. Data Analysis:
-
Identify the peaks corresponding to the starting material, product, and any byproducts based on their retention times.
-
Integrate the peak areas to determine the relative concentrations of each species over time.
-
Plot the percentage of starting material remaining and product formed against time to determine the reaction kinetics.
Expected Results
The starting material, this compound, is expected to be more nonpolar and thus have a longer retention time than the more polar amine-substituted product. A representative chromatogram would show a decrease in the peak area of the starting material and a corresponding increase in the peak area of the product over time.
Table 2: Representative HPLC-UV Data for a Substitution Reaction
| Compound | Expected Retention Time (min) | Key UV λmax (nm) |
| This compound | ~12-14 | ~254, 275 |
| 7-benzyl-2-chloro-6-(phenylamino)-7H-purine | ~10-12 | ~260, 285 |
| Aniline (example nucleophile) | ~2-3 | ~230, 280 |
Experimental Workflow Diagram
Caption: Workflow for HPLC monitoring of reactions.
Application Note 2: LC-MS Analysis for Product Confirmation and Byproduct Identification
Objective: To confirm the identity of the desired product and identify any potential byproducts from a reaction involving this compound using LC-MS.
Experimental Protocol
1. Sample Preparation:
-
Prepare samples as described in the HPLC-UV protocol (Application Note 1, Step 2). A final concentration of approximately 1-10 µg/mL is typically sufficient for LC-MS analysis.
2. LC-MS Method:
-
Instrument: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same LC method as described in the HPLC-UV protocol.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-800.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for targeted quantification.
-
3. Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the starting material and products.
-
Analyze the mass spectra of the eluting peaks to confirm the molecular weight of the compounds.
-
For structural elucidation of unknown byproducts, perform MS/MS fragmentation analysis.
Expected Results
The mass spectrometer will detect the protonated molecules [M+H]⁺ of the compounds of interest. By monitoring the expected m/z values, one can confirm the presence of the product and identify byproducts, such as di-substituted products or products from reactions with solvent impurities.
Table 3: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Exact Mass | Expected [M+H]⁺ (m/z) |
| This compound | C₁₂H₈Cl₂N₄ | 278.0126 | 279.0205 |
| 7-benzyl-2-chloro-6-(phenylamino)-7H-purine | C₁₈H₁₃ClN₅ | 334.0859 | 335.0938 |
| 7-benzyl-2,6-bis(phenylamino)-7H-purine | C₂₄H₁₉N₆ | 391.1668 | 392.1746 |
Logical Diagram for Product Identification
Caption: Logic for LC-MS based product confirmation.
Application Note 3: NMR Spectroscopy for Structural Characterization
Objective: To use ¹H and ¹³C NMR to confirm the structure of the product of a substitution reaction and to assess the purity of the isolated material.
Experimental Protocol
1. Sample Preparation:
-
Isolate the product from the reaction mixture using column chromatography or recrystallization.
-
Dry the purified product under vacuum.
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
2. NMR Data Acquisition:
-
Instrument: NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse.
-
Number of Scans: 16.
-
Relaxation Delay: 2 s.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled.
-
Number of Scans: 1024.
-
Relaxation Delay: 5 s.
-
3. Data Analysis:
-
Assign the peaks in the ¹H and ¹³C spectra to the corresponding atoms in the molecule.
-
The disappearance of the starting material signals and the appearance of new signals corresponding to the product will confirm the reaction's success.
-
The integration of the ¹H NMR signals can be used to confirm the ratio of different groups in the molecule.
Expected Spectral Data
The substitution of a chloro group with an amine will lead to significant changes in the chemical shifts of the purine ring protons and carbons, as well as the appearance of signals from the newly introduced substituent.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Compound | Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
| This compound | H8 | ~8.2-8.4 | C2: ~153 |
| Benzyl-CH₂ | ~5.6-5.8 | C4: ~152 | |
| Benzyl-Ar-H | ~7.2-7.4 | C5: ~128 | |
| C6: ~160 | |||
| C8: ~145 | |||
| Benzyl-CH₂: ~48 | |||
| Benzyl-Ar-C: ~128-135 | |||
| 7-benzyl-2-chloro-6-(phenylamino)-7H-purine | H8 | ~8.0-8.2 | C2: ~154 |
| Benzyl-CH₂ | ~5.5-5.7 | C4: ~155 | |
| Benzyl-Ar-H | ~7.2-7.4 | C5: ~118 | |
| Phenyl-NH | ~8.5-9.0 (broad) | C6: ~158 | |
| Phenyl-Ar-H | ~7.0-7.8 | C8: ~142 | |
| Benzyl-CH₂: ~48 | |||
| Benzyl-Ar-C: ~128-136 | |||
| Phenyl-Ar-C: ~120-140 |
Note: These are estimated values based on related structures. Actual chemical shifts may vary.
Signaling Pathway Diagram (Hypothetical)
While specific signaling pathways for this compound are not extensively documented, its derivatives are often investigated as kinase inhibitors. The purine scaffold mimics ATP, the natural substrate for kinases.
Caption: Competitive inhibition of a kinase by a purine derivative.
References
Application Notes and Protocols: The Role of 7-Benzyl-2,6-dichloro-7H-purine in the Synthesis of Novel Anticancer Compounds
Introduction
Purine analogs represent a cornerstone in the development of anticancer therapeutics due to their ability to mimic endogenous purines and interfere with nucleic acid synthesis, cell signaling pathways, and enzyme functions. The purine scaffold's versatility allows for substitutions at various positions, leading to a diverse range of biological activities. Among these, 2,6,9-trisubstituted purines have shown significant promise as potent cytotoxic agents. The starting material, 7-benzyl-2,6-dichloro-7H-purine, is a key intermediate for creating a library of N7-substituted purine derivatives. The benzyl group at the N7 position can influence the compound's solubility, and steric and electronic properties, which in turn can modulate its biological activity. The chloro groups at the C2 and C6 positions are excellent leaving groups, facilitating nucleophilic substitution to introduce various functionalities and explore structure-activity relationships (SAR).
This document provides detailed application notes and experimental protocols for the synthesis of anticancer compounds derived from this compound, along with a summary of their biological activities.
Data Presentation: Anticancer Activity of Substituted Purine Analogs
The following table summarizes the in vitro cytotoxic activity of various purine derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells). While specific data for derivatives of this compound is limited in publicly available literature, the table includes data for structurally related 2,6-disubstituted and 2,6,9-trisubstituted purines to provide a comparative context for their anticancer potential.
| Compound ID | R2 Substituent | R6 Substituent | R7/R9 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -Cl | -Cl | 9-(ethoxycarbonylmethyl) | MCF-7 (Breast) | 8.5 | [1] |
| 2 | -Cl | -Cl | 7-(ethoxycarbonylmethyl) | MCF-7 (Breast) | 9.2 | [1] |
| 3 | -Cl | -Cl | 9-(ethoxycarbonylmethyl) | HCT-116 (Colon) | 7.9 | [1] |
| 4 | -Cl | -Cl | 7-(ethoxycarbonylmethyl) | HCT-116 (Colon) | 8.8 | [1] |
| 5 | -Cl | -Cl | 9-(ethoxycarbonylmethyl) | A-375 (Melanoma) | 6.3 | [1] |
| 6 | -Cl | -Cl | 7-(ethoxycarbonylmethyl) | A-375 (Melanoma) | 7.1 | [1] |
| 7 | -Cl | 4-(4-trifluoromethylphenyl)piperazine | 9-(4-methylbenzyl) | Huh7 (Liver) | 0.08 | [2] |
| 8 | -Cl | 4-(3,4-dichlorophenyl)piperazine | 9-(4-methoxybenzyl) | Huh7 (Liver) | <0.1 | [2] |
| 9 | -Cl | 4-(4-trifluoromethylphenyl)piperazine | 9-(4-methylbenzyl) | HepG2 (Liver) | 0.13 | [2] |
| 10 | -Cl | 4-(3,4-dichlorophenyl)piperazine | 9-(4-methoxybenzyl) | HepG2 (Liver) | 0.13 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the benzylation of 2,6-dichloropurine to yield the N7- and N9-isomers, followed by their separation.
Materials:
-
2,6-Dichloro-9H-purine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2,6-dichloro-9H-purine (1 equivalent) in DMF.
-
Add anhydrous K₂CO₃ (3 equivalents) to the solution.
-
Add benzyl bromide (1.2 equivalents) dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove K₂CO₃.
-
Remove the DMF under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate to separate the N7- and N9-isomers.[3]
-
Characterize the this compound isomer by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2,6-Disubstituted-7-benzyl-7H-purine Derivatives
This protocol provides a general method for the nucleophilic substitution of the chloro groups at the C2 and C6 positions of this compound. The C6 position is generally more reactive towards nucleophilic substitution than the C2 position.
Materials:
-
This compound
-
Desired amine nucleophile (e.g., substituted aniline, piperazine) (1.1 equivalents)
-
n-Butanol
-
N,N-Diisopropylethylamine (DIPEA)
Procedure for Monosubstitution at C6:
-
In a reaction flask, dissolve this compound (1 equivalent) in n-butanol.
-
Add the desired amine nucleophile (1.1 equivalents) and DIPEA (2 equivalents).
-
Heat the mixture to 110 °C and stir for 12 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting 2-chloro-6-(substituted)-7-benzyl-7H-purine derivative by column chromatography.
Procedure for Disubstitution at C2 and C6:
-
For the substitution at the C2 position, a second, different or same, nucleophile can be used.
-
The 2-chloro-6-(substituted)-7-benzyl-7H-purine intermediate is dissolved in a suitable solvent (e.g., n-butanol or DMF).
-
The second nucleophile (e.g., a different amine) is added, often with a base and at a higher temperature or for a longer reaction time, to facilitate the substitution at the less reactive C2 position.
-
Purify the final 2,6-disubstituted-7-benzyl-7H-purine product by column chromatography.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to evaluate the anticancer activity of the synthesized compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A-375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized purine compounds dissolved in DMSO
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the complete medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Visualizations
Synthetic Workflow
References
- 1. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Benzyl-2,6-dichloro-7H-purine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-benzyl-2,6-dichloro-7H-purine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the direct benzylation of 2,6-dichloro-9H-purine with benzyl halide in the presence of a base. This reaction, however, typically produces a mixture of N7 and N9-benzylated isomers.
Q2: Why is the yield of the desired this compound often low?
The primary reason for low yields is the concurrent formation of the thermodynamically more stable 9-benzyl-2,6-dichloro-9H-purine isomer as the major product.[1] The 7-benzyl isomer is typically the minor product.[2] Separation of these isomers can also lead to product loss.
Q3: What are the key factors influencing the ratio of N7 to N9 isomers?
The ratio of N7 to N9 alkylation is influenced by several factors, including the choice of solvent, the nature of the base, the reaction temperature, and the specific alkylating agent used.
Q4: How can the N7 and N9 isomers be effectively separated?
Column chromatography on silica gel is the most commonly reported method for separating the 7-benzyl and 9-benzyl isomers.[2][3] The choice of eluent system is critical for achieving good separation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield of benzylated purines | - Incomplete reaction. - Degradation of starting material or product. - Inefficient extraction or purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure anhydrous reaction conditions, as the presence of water can affect the base and reactants. - Optimize the reaction time and temperature. - Use a more efficient extraction solvent and optimize the column chromatography conditions. |
| Low ratio of the desired N7 isomer to the N9 isomer | - Reaction conditions favor the formation of the thermodynamically more stable N9 isomer. | - Experiment with different solvent and base combinations. Polar aprotic solvents like DMF or DMSO are common.[2][3] - Vary the reaction temperature. Lower temperatures may favor the kinetically controlled N7 product in some cases. |
| Difficulty in separating N7 and N9 isomers | - Inappropriate solvent system for column chromatography. | - Systematically screen different solvent systems (e.g., varying ratios of petroleum ether/ethyl acetate or dichloromethane/acetone) to find the optimal mobile phase for separation.[2][3] - Use a high-quality silica gel with a suitable particle size for better resolution. |
| Formation of multiple unidentified byproducts | - Side reactions due to reactive sites on the purine ring. - Use of an excessively strong base or high temperatures, leading to degradation. | - Use a milder base, such as potassium carbonate.[3] - Lower the reaction temperature. - Ensure the purity of the starting 2,6-dichloro-9H-purine. |
Quantitative Data Summary
The following table summarizes typical yields for the N7 and N9 isomers in related alkylation reactions of 2,6-dichloropurine. Note that specific yields for this compound can vary based on the exact conditions used.
| Alkyl Group | N7-Isomer Yield | N9-Isomer Yield | Reference |
| Cyclopropylmethyl | 18% | 51% | [3] |
| Isopentyl | 15% (oil) | 49% | [3] |
| Hexyl | 23% (oil) | Not specified | [3] |
| Octyl | 5% | 93% | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common literature methods for the alkylation of 2,6-dichloropurine.
Materials:
-
2,6-dichloro-9H-purine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend 2,6-dichloro-9H-purine and potassium carbonate in anhydrous DMF.
-
Add benzyl bromide to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the suspension to remove the inorganic salts.
-
Remove the DMF from the filtrate under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of petroleum ether and ethyl acetate to separate the N7 and N9 isomers.
Visualizations
Synthesis Pathway
Caption: General synthesis pathway for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation and Analysis of Benzyl-2,6-Dichloropurine Isomers
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the separation and characterization of N7 and N9 isomers of benzyl-2,6-dichloropurine.
Frequently Asked Questions (FAQs)
Q1: During the benzylation of 2,6-dichloropurine, is the formation of both N7 and N9 isomers expected?
A1: Yes, the direct alkylation of purine derivatives like 2,6-dichloropurine with alkyl halides (such as benzyl bromide) typically leads to a mixture of N7 and N9 substituted isomers.[1][2] The N9 isomer is generally the thermodynamically more stable and often the major product, while the N7 isomer forms as a kinetic product.[1][2]
Q2: What is the primary analytical challenge in working with these isomers?
A2: The primary challenge is that N7 and N9 positional isomers have the same molecular weight and empirical formula, making them indistinguishable by mass spectrometry alone.[3] Therefore, a robust chromatographic separation is essential, followed by a definitive characterization technique like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity of each isolated isomer.[4]
Q3: Which analytical technique is most definitive for identifying the N7 and N9 isomers after separation?
A3: Multi-dimensional NMR spectroscopy is the most powerful tool for this purpose. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments are highly effective.[1][4] Key differences in the ¹³C chemical shifts of the purine ring carbons, particularly C5 and C4, are also reliable indicators for distinguishing between the isomers.[1][2][4]
Q4: What is the general elution order expected for N7 and N9 purine isomers in reverse-phase HPLC?
A4: While the elution order can be influenced by the specific stationary and mobile phases, N9 isomers are often less polar than their N7 counterparts and may therefore have a longer retention time in reverse-phase chromatography. However, this is not a universal rule, and the identity of each peak must be confirmed experimentally.
Troubleshooting Guide: HPLC Separation
This guide addresses common issues encountered during the chromatographic separation of N7 and N9 isomers of benzyl-2,6-dichloropurine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution of Isomer Peaks | 1. Inappropriate column chemistry. 2. Mobile phase is too strong or too weak. 3. Gradient slope is too steep. | 1. Change Column: If using a standard C18 column, consider a Phenyl-Hexyl or Biphenyl column. These offer alternative selectivities (π-π interactions) that can be effective for separating aromatic positional isomers.[3][5] 2. Adjust Mobile Phase: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Perform scouting runs with different organic modifiers. 3. Optimize Gradient: Decrease the gradient slope (e.g., from a 5-95% B in 10 min to 5-95% B in 20 min) to increase the separation window for closely eluting peaks. |
| Peak Tailing or Asymmetric Peaks | 1. Secondary interactions with residual silanols on the silica support. 2. Column overload. 3. Mismatch between sample solvent and mobile phase. | 1. Modify Mobile Phase: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase to suppress silanol interactions. 2. Reduce Sample Concentration: Dilute the sample and inject a smaller volume onto the column. 3. Solvent Matching: Dissolve the sample in the initial mobile phase composition or a weaker solvent if possible. |
| Inconsistent Retention Times | 1. Inadequate column equilibration between runs. 2. Fluctuations in column temperature. 3. Mobile phase composition changing over time (e.g., evaporation of volatile organic solvent). | 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. A typical equilibration time is 10-15 column volumes. 2. Use a Column Oven: Maintain a constant column temperature (e.g., 30-40 °C) to ensure reproducible chromatography. 3. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep solvent bottles capped to prevent evaporation. |
| Low Recovery or No Peaks Detected | 1. Sample degradation. 2. Poor solubility in the mobile phase. 3. Detector settings are not optimal. | 1. Check Sample Stability: The N7 isomer can sometimes be less stable than the N9 isomer, especially under acidic or basic conditions.[1] Analyze samples promptly after preparation. 2. Confirm Solubility: Ensure your sample is fully dissolved in the injection solvent. 3. Verify Detector Settings: Check that the UV detector is set to an appropriate wavelength for purines (typically around 254-275 nm). |
Experimental Protocols
Protocol 1: HPLC Method Development for Isomer Separation
While a specific published protocol for benzyl-2,6-dichloropurine is not available, the following provides a robust starting point for method development based on common practices for separating positional isomers.[5][6]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column (Recommended Starting Points):
-
Primary: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm). The phenyl rings provide π-π interactions that can enhance selectivity for aromatic isomers.
-
Alternative: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Suggested Gradient:
Time (min) % Solvent B 0.0 30 20.0 70 22.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 260 nm
-
Injection Volume: 5 µL
Protocol 2: NMR Analysis for Isomer Identification
After separation and purification, use the following NMR methods to definitively identify the N7 and N9 isomers.[1][2][4]
-
Sample Preparation: Dissolve 5-10 mg of each purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Key NMR Experiments:
-
¹³C NMR: Acquire a standard proton-decoupled ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment is crucial. It shows correlations between protons and carbons that are 2-3 bonds away.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment can show through-space correlations between the benzyl protons and protons on the purine ring.
-
-
Data Interpretation:
-
¹³C Chemical Shifts: The most reliable indicator is the chemical shift of the C5 carbon. The N9 isomer typically has a more deshielded C5 signal compared to the N7 isomer.[1][2][4]
-
HMBC Correlations: Look for a correlation between the benzylic protons (-CH₂-) and the purine ring carbons. For the N9 isomer, a correlation from the benzylic protons to both C4 and C8 is expected. For the N7 isomer, a correlation from the benzylic protons to C5 and C8 is expected.
-
NOESY Correlations: For the N9 isomer, an NOE may be observed between the benzylic protons and the H8 proton of the purine ring.[4]
-
| NMR Parameter | N9 Isomer | N7 Isomer |
| ¹³C Shift of C5 | More deshielded (higher ppm value, ~132 ppm)[1][2] | More shielded (lower ppm value, ~123 ppm)[1][2] |
| ¹³C Shift of C4 | More shielded (lower ppm value)[4] | More deshielded (higher ppm value)[4] |
| HMBC Correlation from -CH₂- | Correlates to C4 and C8 | Correlates to C5 and C8 |
| NOESY Correlation from -CH₂- | Potential correlation to H8[4] | Potential correlation to H5 (if present) |
Visual Workflow and Logic Diagrams
Caption: Experimental workflow for the separation and identification of purine isomers.
Caption: Troubleshooting logic for improving HPLC peak resolution of isomers.
References
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. benchchem.com [benchchem.com]
- 5. welch-us.com [welch-us.com]
- 6. rsc.org [rsc.org]
troubleshooting side reactions in the synthesis of 7-benzyl-2,6-dichloro-7H-purine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 7-benzyl-2,6-dichloro-7H-purine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the prevalent side reaction of N9-isomer formation and other potential complications.
Issue 1: Low Yield of the Desired N7-Isomer and Formation of the N9-Isomer
The most common side reaction in the benzylation of 2,6-dichloropurine is the formation of the thermodynamically more stable N9-benzyl-2,6-dichloro-9H-purine isomer. The ratio of N7 to N9 isomers is highly dependent on the reaction conditions.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Reaction Conditions Favoring the N9-Isomer: | Polar aprotic solvents like DMF and DMSO generally favor the formation of the N9-isomer. Consider exploring less polar solvent systems. While direct benzylation often leads to a mixture of isomers, the N7 isomer is typically the minor product.[1] |
| Strong Base: | The choice of base can influence the regioselectivity. While strong bases like sodium hydride (NaH) are effective for deprotonation, they may not offer significant selectivity. Weaker bases like potassium carbonate (K2CO3) are commonly used. |
| Inefficient Isomer Separation: | The N7 and N9 isomers can be difficult to separate. Optimize column chromatography conditions. A suggested starting point is a silica gel column with a petroleum ether/ethyl acetate (1/1, v/v) eluent.[2] |
Analytical Tip: The N7 and N9 isomers can be differentiated using 13C NMR spectroscopy. The chemical shift of the C5 carbon is typically more shielded (around 123 ppm) in the N7 isomer compared to the N9 isomer (around 132 ppm).[3]
Issue 2: Unexpected Side Products and Reaction Contamination
The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum that do not correspond to the starting material or the expected isomers can indicate other side reactions.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Reaction of Solvent with Reagents: | When using sodium hydride (NaH) in N,N-dimethylformamide (DMF) for benzylation, an amine side-product, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, can form.[4][5] This impurity can co-elute with the product and may act as a catalyst poison in subsequent reactions.[4][5] Consider using an alternative solvent or base combination if this is suspected. |
| Hydrolysis of Chloro Substituents: | The chloro groups on the purine ring can be susceptible to hydrolysis under certain conditions, leading to the formation of hydroxy-purine derivatives. Ensure anhydrous reaction conditions and quench the reaction carefully to minimize contact with water, especially if the reaction mixture is basic. |
| Debenzylation of the Product: | The benzyl group can be cleaved under certain conditions, such as catalytic hydrogenolysis (e.g., Pd/C, H2) or strong acidic conditions.[2] Avoid these conditions during workup and purification if the benzyl group is to be retained. |
Issue 3: Difficulty in Product Purification
The desired this compound may be challenging to isolate in a pure form.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Co-elution of Isomers: | As mentioned, the N7 and N9 isomers may have similar polarities. Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve baseline separation. |
| Presence of Unreacted Starting Material: | Ensure the reaction goes to completion by monitoring with TLC. If starting material remains, consider increasing the reaction time or the stoichiometry of the benzylating agent. |
| Formation of Emulsions during Workup: | When quenching the reaction with water and performing extractions, emulsions can form. Using a brine wash can help to break up emulsions and improve layer separation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side product in the synthesis of this compound?
A1: The primary side product is the N9-benzyl-2,6-dichloro-9H-purine isomer. Direct alkylation of the 2,6-dichloropurine starting material typically yields a mixture of the N7 and N9 isomers.[3]
Q2: How can I increase the yield of the N7-isomer over the N9-isomer?
A2: Achieving high regioselectivity for the N7-isomer via direct benzylation is challenging. The N9 isomer is often the major product due to its greater thermodynamic stability.[3] Some strategies to explore, though not guaranteed to be highly selective for benzylation, include the use of specific silylating agents and Lewis acids, although this has been reported to give low conversion for benzyl bromide.[3][6] Alternative multi-step synthetic routes that specifically direct alkylation to the N7 position may be necessary for high selectivity.
Q3: What analytical techniques can be used to confirm the identity of the N7 and N9 isomers?
A3: 1D and 2D NMR spectroscopy are powerful tools. Specifically, the chemical shift of the C5 carbon in the 13C NMR spectrum is a key indicator: it is found at a lower ppm value for the N7 isomer compared to the N9 isomer.[3] X-ray crystallography can provide unambiguous structural confirmation if suitable crystals can be obtained.
Q4: Are there any known incompatibilities with the reagents used in this synthesis?
A4: Yes, the combination of sodium hydride (NaH) and DMF can lead to the formation of an amine byproduct from the solvent, which can contaminate the product.[4][5] It is crucial to be aware of this potential side reaction when selecting your base and solvent system.
Q5: Under what conditions might the product, this compound, decompose?
A5: The benzyl group can be removed under reductive conditions (e.g., catalytic hydrogenolysis) or in the presence of strong acids.[2] The chloro substituents may be susceptible to nucleophilic substitution or hydrolysis, particularly at elevated temperatures or in the presence of strong nucleophiles.
Experimental Protocols
Protocol 1: General Procedure for the Benzylation of 2,6-Dichloropurine
This protocol is a general guideline based on the alkylation of 2,6-dichloropurine and may require optimization for your specific setup and desired outcome.
Materials:
-
2,6-Dichloro-9H-purine
-
Benzyl bromide
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Petroleum ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,6-dichloro-9H-purine (1.0 eq) in anhydrous DMF or DMSO, add potassium carbonate (3.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to separate the N7 and N9 isomers. The N7 isomer is typically the minor, less polar product.[2]
Visualizations
Caption: Main reaction pathway showing the formation of N7 and N9 isomers.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Regioselective N7-Benzylation of 2,6-Dichloropurine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective N7-benzylation of 2,6-dichloropurine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the N7-benzylation of 2,6-dichloropurine?
The primary challenge in the N-alkylation of purines, including 2,6-dichloropurine, is controlling the regioselectivity. The purine ring has multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9). Direct alkylation with benzyl halides under basic conditions typically results in a mixture of N7 and N9 isomers.[1] The N9 isomer is often the thermodynamically more stable and, therefore, the major product.[1] Achieving high selectivity for the N7 position requires careful optimization of reaction conditions.
Q2: Why is the N9-benzylated isomer often the major product in direct alkylation?
Under basic conditions, the purine anion is formed, and alkylation can occur at different nitrogen atoms. The N9 position is generally more accessible and leads to a thermodynamically more stable product, making it the kinetically and thermodynamically favored site for alkylation in many cases.[1]
Q3: How can I distinguish between the N7- and N9-benzylated isomers?
The most reliable method for distinguishing between N7 and N9 isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹³C NMR. The chemical shift of the C5 carbon is a key indicator:
-
N9-alkylated purines: The C5 chemical shift is typically found further downfield.
-
N7-alkylated purines: The C5 chemical shift is more shielded and appears at a lower value (upfield).[1]
Additionally, two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide definitive structural assignments.
Q4: Are there alternative methods to direct benzylation for obtaining the N7-isomer?
Yes, while more complex, there are alternative strategies. One approach is a multi-step synthesis starting from appropriately substituted imidazole or pyrimidine precursors, which allows for the unambiguous construction of the N7-substituted purine ring.[2] Another method involves the protection of the N9 position, followed by N7-alkylation, and subsequent deprotection.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the N7-benzylation of 2,6-dichloropurine.
Issue 1: Low or No Yield of the Desired N7-Benzylated Product
-
Question: My reaction is complete, but I have a very low yield of the N7-isomer, or the reaction failed entirely. What could be the cause?
-
Answer: Low yields of the N7-product are common due to the competing formation of the N9-isomer. Several factors could be at play:
-
Inappropriate Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the N7/N9 ratio.
-
Failed Silylation Method: If you are attempting a Vorbrüggen-type silylation reaction, it's important to note that this method has been reported to fail for primary alkyl halides like benzyl bromide, leading to very low conversion.[1] This method is more successful for tert-alkyl halides.[1][2]
-
Poor Reagent Quality: Ensure that your 2,6-dichloropurine, benzyl bromide, and solvents are pure and anhydrous. Moisture can quench the base and hinder the reaction.
-
Issue 2: Poor N7/N9 Regioselectivity
-
Question: My reaction yields a mixture of N7 and N9 isomers that are difficult to separate. How can I improve the selectivity for the N7 position?
-
Answer: Optimizing the reaction conditions is key to influencing the regioselectivity.
-
Solvent Choice: The polarity of the solvent can influence the site of alkylation. For adenine, polar aprotic solvents like DMF and DMSO favor N9-alkylation. While less studied for 2,6-dichloropurine, experimenting with a range of solvents is recommended.
-
Base Selection: The choice of base (e.g., K₂CO₃, NaH, DBU) and its stoichiometry can affect the equilibrium of the purine anion and thus the product distribution.
-
Temperature Control: Lower reaction temperatures may favor the kinetically controlled product, which could potentially be the N7 isomer in some systems. However, this often comes at the cost of longer reaction times or lower overall conversion.
-
Issue 3: Difficulty in Separating N7 and N9 Isomers
-
Question: I have a mixture of N7- and N9-benzyl-2,6-dichloropurine, and they are co-eluting during column chromatography. How can I improve their separation?
-
Answer: The similar polarity of the N7 and N9 isomers can make chromatographic separation challenging.
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) might be effective. Using a high-performance liquid chromatography (HPLC) system with a suitable column can also provide better resolution.
-
Recrystallization: If the isomers have different solubilities, fractional recrystallization from a suitable solvent system could be an effective purification method.
-
Derivatization: In some cases, it may be possible to selectively react one isomer to facilitate separation, followed by the removal of the derivatizing group.
-
Experimental Protocols & Data
General Protocol for Direct N-Benzylation of 2,6-Dichloropurine
This is a general starting point. Optimization of base, solvent, temperature, and stoichiometry will be necessary to improve the yield and regioselectivity for the N7-isomer.
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dichloropurine (1.0 eq.).
-
Solvent and Base: Dissolve the 2,6-dichloropurine in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile). Add a suitable base (e.g., K₂CO₃ (1.5 eq.) or NaH (1.1 eq.)).
-
Reaction Initiation: Stir the suspension at room temperature for 30-60 minutes.
-
Addition of Benzylating Agent: Slowly add benzyl bromide (1.1 eq.) to the mixture.
-
Reaction Monitoring: Heat the reaction to a specified temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction carefully (e.g., with water or a saturated NH₄Cl solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the N7 and N9 isomers.
Table 1: Influence of Reaction Parameters on N-Alkylation Regioselectivity of Purines (Illustrative)
| Parameter | Condition A | Condition B | Expected Outcome on N7/N9 Ratio |
| Solvent | DMF (polar aprotic) | Acetonitrile | Solvent polarity affects the solvation of the purine anion and can influence the nucleophilicity of the different nitrogen atoms. A systematic screen is recommended. |
| Base | K₂CO₃ (weak, heterogeneous) | NaH (strong, homogeneous) | A stronger base may lead to a different product distribution. The counter-ion of the base can also play a role. |
| Temperature | 25 °C | 80 °C | Higher temperatures may favor the thermodynamically more stable N9 isomer. Lower temperatures may favor the kinetic product. |
| Alkylating Agent | Benzyl Bromide | tert-Butyl Bromide | The structure of the alkylating agent is critical. Silylation methods favor N7-alkylation with bulky tert-alkyl halides but not with primary halides like benzyl bromide.[1] |
Visualizations
Caption: Workflow for the N7-benzylation of 2,6-dichloropurine.
Caption: Troubleshooting logic for optimizing N7-benzylation.
References
Technical Support Center: Purification of 7-benzyl-2,6-dichloro-7H-purine by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 7-benzyl-2,6-dichloro-7H-purine using column chromatography. Below you will find troubleshooting advice, frequently asked questions, a detailed experimental protocol, and supplementary data to ensure a successful purification.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound and its analogs.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of N7 and N9 Isomers | The solvent system may not be optimal for resolving the two isomers, which often have similar polarities. | - Optimize the solvent system: A good starting point is a non-polar/polar solvent mixture such as petroleum ether/ethyl acetate or hexane/ethyl acetate.[1] Try a 1:1 (v/v) mixture and adjust the ratio based on TLC analysis. For more polar systems, a dichloromethane/acetone or dichloromethane/methanol gradient can be effective. - Consider a different stationary phase: While silica gel is common, alumina or a specialized phase might offer different selectivity. |
| Product Elutes Too Quickly (Low Retention) | The eluent is too polar, causing the compound to move with the solvent front. | - Decrease the polarity of the eluent: Reduce the proportion of the more polar solvent (e.g., ethyl acetate, acetone, or methanol) in your mobile phase. |
| Product Elutes Too Slowly or Not at All (High Retention) | The eluent is not polar enough to displace the compound from the silica gel. | - Increase the polarity of the eluent: Gradually increase the percentage of the polar solvent in your mobile phase. A gradient elution, where the polarity is increased over time, can be very effective. |
| Broad or Tailing Peaks | - The sample was not loaded in a concentrated band. - The column was not packed properly. - The compound may be interacting strongly with the silica gel. | - Ensure the sample is dissolved in a minimal amount of solvent before loading. - Pack the column carefully to ensure a homogenous stationary phase. - For compounds that may be slightly acidic and interact with silica, consider adding a small amount of a modifier like triethylamine to the eluent to improve peak shape. |
| Compound Decomposition on the Column | Some purine derivatives can be sensitive to the acidic nature of silica gel. | - Deactivate the silica gel: Pre-treat the silica gel with a solvent system containing a small percentage of triethylamine (1-3%). - Work quickly: Do not let the compound sit on the column for an extended period. |
| Multiple Spots on TLC After Purification | - Incomplete separation. - The compound may be degrading on the TLC plate (if it is silica-based). | - Re-purify the mixed fractions using a shallower solvent gradient. - To check for on-plate degradation, run a 2D TLC. |
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A1: A common starting point is a mixture of a non-polar solvent like petroleum ether or hexane and a moderately polar solvent like ethyl acetate.[1] For instance, a 1:1 (v/v) mixture of petroleum ether and ethyl acetate has been used to separate the closely related 2,6-dichloro-7-isopropyl-7H-purine from its N9 isomer.[1] Other systems, such as acetone/dichloromethane, have also been employed for similar purine derivatives.
Q2: How can I distinguish between the N7 and N9 isomers of benzyl-2,6-dichloropurine?
A2: While baseline separation by column chromatography is the goal, analytical techniques are needed for confirmation. NMR spectroscopy is a powerful tool for this. The chemical shifts of the purine ring protons and carbons will differ between the two isomers due to the different points of attachment of the benzyl group.
Q3: My crude product is not very soluble in the column eluent. How should I load it onto the column?
A3: It is best to dissolve the crude product in a minimal amount of a slightly more polar solvent than the eluent, or even the eluent itself if possible. If solubility is a major issue, you can use a "dry loading" technique. This involves adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry, sample-impregnated silica to the top of your packed column.
Q4: Should I use a gradient or isocratic elution?
A4: For separating closely related isomers like the N7 and N9-benzyl-2,6-dichloropurine, an isocratic elution (using a constant solvent composition) may provide better resolution. However, if your crude mixture contains impurities with a wide range of polarities, a gradient elution (gradually increasing the polarity of the solvent) will be more efficient at eluting all components in a reasonable time.
Q5: What are the key physical and chemical properties of this compound?
A5: Having an idea of the compound's properties can aid in its purification.
| Property | Value |
| Molecular Formula | C₁₂H₈Cl₂N₄ |
| Molecular Weight | 279.12 g/mol |
| Appearance | Expected to be a solid at room temperature. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific crude mixture.
1. Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude material to be purified.
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen starting eluent (e.g., petroleum ether/ethyl acetate 1:1 v/v).
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully pipette the sample solution onto the top of the silica bed, taking care not to disturb the surface.
-
Allow the sample to absorb into the silica gel.
-
Add a small layer of sand on top of the silica bed to protect it during solvent addition.
3. Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions in test tubes or other suitable containers.
-
Maintain a constant flow rate. If necessary, gentle pressure can be applied to the top of the column.
-
Monitor the separation by collecting small spots from the fractions for TLC analysis.
4. Analysis of Fractions:
-
Spot the collected fractions onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure desired product.
5. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 7-benzyl-2,6-dichloro-7H-purine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 7-benzyl-2,6-dichloro-7H-purine. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Question: My reaction yield is low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time is sufficient. Monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is recommended.
-
Suboptimal Reaction Temperature: The reaction temperature can significantly influence the reaction rate and yield. While some alkylations are carried out at room temperature, others may require heating.[1] For instance, a procedure for the synthesis of similar 2,6-dichloro-7-alkyl-7H-purines involved stirring at 288–291K (15-18°C) for 8 hours.[2]
-
Base Strength: The choice and amount of base are critical for the deprotonation of the purine ring, which is necessary for the alkylation to occur. Potassium carbonate is a commonly used base in this type of reaction.[1][2] Ensure the base is anhydrous and used in an appropriate molar excess.
-
Degradation of Starting Material or Product: 2,6-dichloropurine can be susceptible to degradation under harsh basic conditions or elevated temperatures. Similarly, the product itself might not be stable under the reaction or workup conditions.
-
Inefficient Purification: Loss of product during the purification step, such as column chromatography, can significantly lower the isolated yield. Optimizing the solvent system for chromatography is crucial for good separation and recovery.
Question: I am getting a mixture of N7 and N9 isomers. How can I improve the selectivity for the N7 isomer?
Answer: The formation of a mixture of N7 and N9-benzyl isomers is a common challenge in purine chemistry.[3][4][5] The N9 isomer is often the thermodynamically more stable and major product in many alkylation reactions of purines.[3]
Several factors influence the N7/N9 regioselectivity:
-
Solvent: The choice of solvent can affect the reaction's regioselectivity. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are common solvents for this reaction.[1][2]
-
Counterion: The nature of the cation from the base can influence the site of alkylation.
-
Steric Hindrance: While benzyl bromide is not exceptionally bulky, steric hindrance around the N9 position can sometimes favor N7 alkylation. However, in many cases, N9 alkylation still predominates.[5]
-
Reaction Conditions: Kinetic versus thermodynamic control can play a role. Running the reaction at lower temperatures might favor the kinetically controlled product, which could be the N7 isomer in some cases.
To improve selectivity, you might consider alternative synthetic strategies, such as those involving pre-silylated purines, which have been shown to influence regioselectivity in some cases.[6]
Question: How do I separate the N7 and N9 isomers?
Answer: The separation of N7 and N9 isomers is typically achieved using column chromatography on silica gel.[2] The polarity of the two isomers is usually different enough to allow for separation. A gradient of solvents, such as petroleum ether/ethyl acetate or dichloromethane/acetone, is often employed.[1][2] Careful monitoring of the fractions by TLC is essential to ensure a clean separation. In some cases, recrystallization can also be used to purify the desired isomer from a mixture.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of N7 and N9-alkylated 2,6-dichloropurines from the literature. Note that specific data for this compound is limited, so data for similar compounds are included for comparison.
| Alkyl Halide | Base | Solvent | Temperature | Time | N7-isomer Yield | N9-isomer Yield | Reference |
| 2-iodopropane | K₂CO₃ | DMSO | 288–291 K | 8 h | Minor fraction | - | [2] |
| Cyclopropylmethyl halide | K₂CO₃ | DMF | Room Temp | 12 h | 18% | 51% | [1] |
| Isopentyl halide | K₂CO₃ | DMF | Room Temp | 12 h | 15% | 49% | [1] |
| Pentyl halide | K₂CO₃ | DMF | Room Temp | 12 h | 15% | 50% | [1] |
| Hexyl halide | K₂CO₃ | DMF | Room Temp | 12 h | 23% | 45% | [1] |
| Octyl halide | K₂CO₃ | DMF | Room Temp | 12 h | 5% | 93% | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically a direct N-alkylation of 2,6-dichloro-9H-purine with benzyl bromide or benzyl chloride in the presence of a base.
Caption: General reaction scheme for the benzylation of 2,6-dichloro-9H-purine.
Q2: What is the detailed experimental protocol for this synthesis?
A2: Based on procedures for similar compounds, a representative protocol is as follows:[1][2]
Materials:
-
2,6-dichloro-9H-purine
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of 2,6-dichloro-9H-purine (1 equivalent) and anhydrous potassium carbonate (2-3 equivalents) in anhydrous DMF, add benzyl bromide (1.1-1.5 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, filter the suspension to remove the inorganic salts.
-
Remove the DMF from the filtrate under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3 x volume of water).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate to separate the N7 and N9 isomers.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of petroleum ether and ethyl acetate) to distinguish between the starting material, the N7 product, and the N9 byproduct. The spots can be visualized under UV light. For more quantitative analysis, LC-MS can be used to track the disappearance of the starting material and the formation of the products.
Q4: What are the key characterization techniques for the final product?
A4: The structure and purity of this compound should be confirmed by:
-
¹H NMR: To confirm the presence of the benzyl group and the purine ring protons. The chemical shifts of the methylene protons of the benzyl group can help distinguish between the N7 and N9 isomers.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline solid.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Competing pathways for N7 and N9 benzylation of 2,6-dichloropurine.
References
- 1. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
avoiding the formation of N9-benzyl-2,6-dichloro-9H-purine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the formation of the N9-benzyl-2,6-dichloro-9H-purine isomer in favor of other desired products during chemical synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the benzylation of 2,6-dichloropurine and offers potential solutions.
Q1: My reaction is producing a mixture of N7 and N9-benzyl-2,6-dichloro-9H-purine. How can I improve the regioselectivity?
A1: The formation of both N7 and N9 isomers is a common challenge in purine alkylation, with the N9 isomer often being the thermodynamically more stable and, therefore, predominant product.[1][2] The stability of the benzyl carbocation contributes to the formation of both isomers.[3][4] To enhance regioselectivity, consider the following strategies:
-
Reaction Conditions Optimization: The choice of base, solvent, and temperature can significantly influence the N7/N9 ratio. For instance, using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) often favors N9 alkylation.[5] Experimenting with different bases and solvents is recommended to find the optimal conditions for your desired isomer. Microwave irradiation has also been reported to improve N9 regioselectivity and reduce reaction times.[6]
-
Catalyst Selection: The use of specific catalysts can direct the alkylation. For example, alumina has been used as a catalyst for the N-alkylation of 2,6-dichloropurine hydrochloride with alcohols, where the stability of the carbocation generated from the alcohol influences the product distribution.[3][4]
-
Protecting Groups: Employing protecting groups is a classic strategy to control regioselectivity in organic synthesis.[7][8][9] While this adds extra steps to the synthesis, it can be highly effective. A suitable protecting group can be introduced to block one nitrogen atom (e.g., N7), directing the benzyl group to the desired position. Subsequent deprotection yields the target molecule.
Q2: I am trying to synthesize the N7-benzyl isomer, but the N9 isomer is the major product. What methods favor N7-alkylation?
A2: While N9 is often the preferred site of alkylation, several methods can be employed to favor the formation of the N7 isomer:
-
Grignard Reagents: The use of Grignard reagents has been shown to favor the formation of N7-alkylated purines.[1]
-
Transient Protection: A method involving the transient protection of N3/N9 by methylcobaloxime has been reported for the regiospecific alkylation of 6-chloropurine and 2,6-dichloropurine at the N7 position.[10]
-
Silylation with Lewis Acids: A direct regioselective N7-tert-alkylation of 6-substituted purines has been developed using N-trimethylsilylated purines with a tert-alkyl halide and a Lewis acid catalyst like SnCl₄ under kinetically controlled conditions.[1][2] While this is for tert-alkylation, the principle of using silylated purines and a Lewis acid under specific conditions could be explored for benzylation.
-
Solvent Effects: The solvent can play a crucial role in directing the alkylation. For example, trifluoroethanol has been shown to facilitate selective N7-methylation of purines.[10]
Q3: How can I confirm the identity of the N7 and N9 isomers in my product mixture?
A3: Differentiating between N7 and N9 isomers can be achieved using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[11]
-
2D NMR Techniques: Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful tools for structure elucidation.[5][11]
-
Chemical Shift Differences: A reliable method for distinguishing N7 and N9 purine isomers is based on the difference in the chemical shifts of the C5 and C8 carbon atoms in the ¹³C NMR spectrum. For N7 isomers, this difference is typically larger than for N9 isomers.[2]
Data Summary
The following table summarizes the influence of different reaction conditions on the N9/N7 isomer ratio during the alkylation of purine derivatives, providing a comparative overview for experimental design.
| Substrate | Alkylating Agent | Base/Catalyst | Solvent | N9/N7 Ratio | Reference |
| 2-Chloro-6-(4,5-diphenylimidazol-1-yl)purine | Ethyl iodide | NaH | DMF | ~5:1 | [5] |
| 6-Chloropurine | tert-Butyl bromide | BSA, SnCl₄ | ACN | Predominantly N9 (thermodynamic control) | [1] |
| 6-Chloropurine | tert-Butyl bromide | BSA, SnCl₄ | DCE | Predominantly N7 (kinetic control) | [1] |
| 2,6-Dichloropurine | Cyclopropylmethyl halide | K₂CO₃ | DMF | 51% (N9), 18% (N7) | [12] |
| 2,6-Dichloropurine | Isopentyl halide | K₂CO₃ | DMF | 49% (N9), 15% (N7) | [12] |
| 2,6-Dichloropurine | Pentyl halide | K₂CO₃ | DMF | 50% (N9), 15% (N7) | [12] |
Experimental Protocols
General Protocol for N9-Benzylation of 2,6-Dichloropurine
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
2,6-Dichloropurine
-
Benzyl halide (e.g., benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., acetone/dichloromethane)
Procedure:
-
In a round-bottom flask, suspend 2,6-dichloropurine (1 equivalent) and anhydrous potassium carbonate (e.g., 2-3 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature.
-
Add the benzyl halide (e.g., 1.1-1.5 equivalents) dropwise to the suspension.
-
Continue stirring the reaction mixture at room temperature for a specified time (e.g., 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the suspension to remove the inorganic salts.
-
Remove the DMF from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., acetone/dichloromethane, 5:95) to separate the N9 and N7 isomers.[12]
-
Characterize the purified products using spectroscopic methods (NMR, MS) to confirm their identity.
Visualizations
The following diagram illustrates the strategic pathways to control the regioselectivity of purine alkylation, highlighting the factors that influence the formation of either the N7 or N9 isomer.
Caption: Control pathways for N7 vs. N9 purine alkylation.
References
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective alkylation reaction of purines under microwave irradiation [diposit.ub.edu]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 10. [논문]Regiospecific Alkylation of 6‐Chloropurine and 2,6‐Dichloropurine at N7 by Transient Protection of N3/N9 by Methylcobaloxime [scienceon.kisti.re.kr]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
stability issues of 7-benzyl-2,6-dichloro-7H-purine in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 7-benzyl-2,6-dichloro-7H-purine in various solvents. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Troubleshooting Guide
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is my starting material disappearing from the reaction mixture faster than expected? | The solvent being used may be nucleophilic (e.g., alcohols, water), leading to the displacement of the chloro groups on the purine ring. The C6-chloro group is particularly susceptible to nucleophilic substitution. | - If possible, switch to a non-nucleophilic, aprotic solvent such as THF, dioxane, acetonitrile, or toluene. - If a protic solvent is required, consider running the reaction at a lower temperature to minimize degradation. - Perform a time-course analysis to quantify the rate of degradation and adjust experimental parameters accordingly. |
| I am observing unexpected peaks in my HPLC/LC-MS analysis. What could they be? | These are likely degradation products formed from the reaction of this compound with the solvent or other nucleophiles in the reaction mixture. For example, in methanol, you might see the formation of 7-benzyl-2-chloro-6-methoxy-7H-purine and 7-benzyl-6-chloro-2-methoxy-7H-purine. | - Characterize the unknown peaks using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm their structures. - Compare the retention times of your unknown peaks with those of potential degradation products, if standards are available. - The primary degradation pathway is likely nucleophilic substitution at the C6 position, followed by the C2 position. |
| My reaction is not proceeding to completion, and I see a mixture of starting material and a single major byproduct. | This could indicate that the nucleophilic substitution is occurring selectively at one of the chloro positions, likely the more reactive C6 position, and the subsequent substitution at the C2 position is much slower under your reaction conditions. | - You may need to adjust the reaction conditions (e.g., increase temperature, use a stronger nucleophile, or extend the reaction time) to drive the reaction to completion if the fully substituted product is desired. - Alternatively, the mono-substituted product could be isolated and used in a subsequent reaction step. |
| The compound appears to be degrading even during storage in solution. How can I prevent this? | The solvent used for storage may be reactive. Protic solvents, in particular, can cause gradual degradation over time. | - Store solutions of this compound in a high-purity, dry, aprotic solvent. - For long-term storage, it is recommended to store the compound as a solid in a cool, dry, and dark place. Prepare solutions fresh before use whenever possible. |
Frequently Asked Questions (FAQs)
Q1: In which types of solvents is this compound most stable?
A1: this compound is most stable in aprotic, non-nucleophilic solvents. Examples include tetrahydrofuran (THF), dioxane, acetonitrile, toluene, and dichloromethane (DCM).
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway is nucleophilic substitution of the chlorine atoms. The chloro group at the C6 position is generally more reactive towards nucleophiles than the one at the C2 position.
Q3: Can I use protic solvents like methanol or ethanol with this compound?
A3: While you can use protic solvents, be aware that they are nucleophilic and can react with this compound, leading to the formation of alkoxy-substituted byproducts. If your experimental design requires a protic solvent, it is crucial to be aware of this potential degradation and to monitor your reaction closely.
Q4: How does temperature affect the stability of this compound in solution?
A4: Increased temperature will accelerate the rate of degradation, especially in nucleophilic solvents. If you observe instability, consider lowering the reaction or storage temperature.
Q5: Are there any specific reagents that are incompatible with this compound?
A5: Strong nucleophiles, such as primary and secondary amines, thiols, and alkoxides, will readily displace the chloro groups. Care should be taken when using these reagents to ensure that the desired reaction occurs.
Stability Data
| Solvent | Temperature (°C) | Time (hours) | % Remaining of Initial Compound | Major Degradation Product(s) |
| Example: Methanol | 25 | 24 | 85 | 7-benzyl-2-chloro-6-methoxy-7H-purine |
| Example: THF | 25 | 24 | >99 | None Detected |
Experimental Protocol: Assessing the Stability of this compound in a Chosen Solvent
This protocol outlines a general method for determining the stability of this compound in a specific solvent using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- High-purity solvent of choice
- Internal standard (a non-reactive compound with a distinct retention time, e.g., naphthalene)
- HPLC system with a UV detector
- Appropriate HPLC column (e.g., C18)
- Volumetric flasks and pipettes
- Autosampler vials
2. Preparation of Stock Solutions:
- Accurately weigh and dissolve a known amount of this compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Prepare a stock solution of the internal standard in the same solvent.
3. Sample Preparation for Time-Course Analysis:
- In a series of autosampler vials, add a specific volume of the this compound stock solution.
- Add a consistent amount of the internal standard stock solution to each vial.
- Dilute with the chosen solvent to the final desired concentration.
- Cap the vials tightly.
4. HPLC Analysis:
- Develop an HPLC method that provides good separation between the starting material, the internal standard, and any potential degradation products. The UV detector wavelength should be set to the λmax of this compound.
- Inject a sample immediately after preparation (t=0) to get an initial reading.
- Store the remaining vials under the desired temperature conditions.
- Inject samples at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).
5. Data Analysis:
- For each time point, calculate the peak area ratio of this compound to the internal standard.
- Normalize the peak area ratios to the t=0 sample to determine the percentage of the compound remaining at each time point.
- Plot the percentage of remaining compound versus time to visualize the degradation profile.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Workflow for assessing compound stability over time.
characterization of impurities in 7-benzyl-2,6-dichloro-7H-purine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-benzyl-2,6-dichloro-7H-purine. The following sections address common issues related to impurity characterization and offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities observed during the synthesis of this compound?
A1: During the benzylation of 2,6-dichloropurine, several impurities can form. The most common are the N9-benzyl isomer (9-benzyl-2,6-dichloro-9H-purine), unreacted starting material (2,6-dichloropurine), and potential over-alkylation products, although the latter are less common under controlled conditions. Additionally, hydrolysis of the chloro groups can lead to the formation of related hypoxanthine or xanthine derivatives.
Q2: How can I distinguish between the N7- and N9-benzyl isomers?
A2: The N7- and N9-benzyl isomers can be distinguished using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) will typically show different retention times for the two isomers. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are definitive. For instance, the chemical shift of the C8-H proton is sensitive to the position of the benzyl group. Furthermore, 2D NMR techniques like HMBC can show correlations between the benzylic protons and the purine ring carbons, confirming the substitution pattern.
Q3: What are the recommended analytical techniques for impurity profiling?
A3: A multi-technique approach is recommended for comprehensive impurity profiling.
-
HPLC/UPLC: Ideal for separating and quantifying impurities. A reversed-phase C18 column with a gradient of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information for each impurity, aiding in its identification.
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of unknown impurities once they are isolated.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile impurities, though less common for this class of compounds.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Presence of unreacted 2,6-dichloropurine | Incomplete reaction due to insufficient reaction time, low temperature, or inadequate amount of benzylating agent or base. | Increase reaction time, elevate the temperature moderately, or use a slight excess of the benzylating agent and/or base. Monitor the reaction progress using TLC or HPLC. |
| High levels of the N9-benzyl isomer | The reaction conditions (solvent, base, temperature) favor N9-alkylation. The ratio of N7 to N9 isomers can be influenced by the reaction solvent and the nature of the base used. | Screen different solvents (e.g., DMF, acetonitrile, acetone) and bases (e.g., K₂CO₃, NaH, DBU). Generally, polar aprotic solvents and inorganic bases tend to influence the regioselectivity. |
| Observation of hydrolysis products (e.g., hypoxanthine derivatives) | Presence of water in the reaction mixture. | Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor separation of isomers in HPLC | Suboptimal HPLC method parameters. | Optimize the HPLC method by adjusting the gradient slope, flow rate, column temperature, and mobile phase composition. Consider using a different column chemistry (e.g., phenyl-hexyl). |
Experimental Protocols
General HPLC Method for Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation for NMR
-
Isolate the impurity of interest using preparative HPLC or column chromatography.
-
Dry the isolated fraction under vacuum to remove all solvents.
-
Dissolve approximately 1-5 mg of the dried impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.
Visualizations
Validation & Comparative
A Comparative Guide to the Biological Activities of N7- and N9-Benzyl-2,6-Dichloropurine Isomers
For Researchers, Scientists, and Drug Development Professionals
The synthetic purine derivative 2,6-dichloropurine serves as a versatile scaffold in medicinal chemistry, with its analogues demonstrating a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Benzylation of the purine core can occur at either the N7 or N9 position of the imidazole ring, leading to two distinct isomers with potentially different biological profiles. This guide provides a comparative overview of the reported biological activities of N7- and N9-benzyl-2,6-dichloropurine isomers and related derivatives, supported by experimental data.
This guide will therefore present the available data on N9-benzyl-2,6-dichloropurine derivatives and supplement this with information on the biological activities of other N7-benzyl purine analogues to provide a potential, albeit indirect, comparison.
Data Presentation: Anticancer Activity of N9-Benzyl-2,6-Dichloropurine Derivatives
The following table summarizes the in vitro anticancer activities of several N9-benzyl-2,6-dichloropurine derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| bis-9-[m-(methylphenylmethyl)]2,6-dichloropurine | Leukemia | High Sensitivity | - | [1] |
| bis-9-[p-(methylphenylmethyl)]2,6-dichloropurine | Non-small cell lung cancer (EKVX), Colon cancer (HT-29), Melanoma (SK-MEL-28), Renal cancer (RXF 393), Prostate cancer (DU-145), Breast cancer (HS 578T, BT-549) | GI50 | <0.01 µM | [1] |
| (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | Breast Cancer (MCF-7) | IC50 | 2.75 ± 0.02 µM | [3] |
Biological Activity of N7-Benzyl Purine Analogues
While specific data on N7-benzyl-2,6-dichloropurine is limited, studies on other N7-benzyl purine analogues indicate their potential as potent kinase inhibitors. For example, a series of N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines have been shown to be potent dual inhibitors of Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] This suggests that the N7-benzyl-2,6-dichloropurine isomer could also exhibit activity as a kinase inhibitor.
Experimental Protocols
Synthesis of N9-Benzyl-2,6-Dichloropurine Derivatives
A common method for the synthesis of N9-substituted purines is the Mitsunobu reaction.
Example Protocol for the synthesis of (RS)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives: [5]
-
To a solution of the appropriate purine (1.2 mmol), (RS)-3,4-dihydro-2H-1,5-benzoxathiepin-3-ol (1 mmol), and triphenylphosphine (1.2 mmol) in anhydrous THF (20 mL), a solution of diisopropyl azodicarboxylate (DIAD) (1.2 mmol) in anhydrous THF (5 mL) is added dropwise at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N9-substituted purine.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Human cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curves.
Visualizations
Caption: Regioselectivity of benzylation of 2,6-dichloropurine.
References
- 1. New bis-N9-(methylphenylmethyl)purine derivatives: synthesis and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
The N7- vs. N9-Substituted Purine Debate: A Comparative Guide to 7-Benzyl-2,6-dichloro-7H-purine in Drug Discovery
For researchers and scientists navigating the complex landscape of drug discovery, the selection of a core intermediate is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of heterocyclic scaffolds, purines remain a cornerstone for the development of targeted therapies. This guide provides a comprehensive validation of 7-benzyl-2,6-dichloro-7H-purine as a key intermediate, offering an objective comparison with its regioisomeric alternative, 9-benzyl-2,6-dichloro-9H-purine, supported by experimental data and detailed protocols.
The strategic placement of substituents on the purine ring system can dramatically alter the pharmacological profile of the resulting drug candidates. The N7- and N9-positions of the purine core are particularly crucial, as modifications at these sites can influence binding affinity to target proteins, solubility, and metabolic stability. While the N9-substituted purines have been more extensively explored, leading to a number of approved drugs, the N7 isomers represent a promising, yet less chartered, territory for the discovery of novel therapeutics with potentially unique biological activities.
Synthetic Strategies: A Tale of Two Isomers
The synthesis of N-substituted purines from 2,6-dichloropurine often yields a mixture of N7 and N9 regioisomers. The benzylation of 2,6-dichloropurine is no exception, typically resulting in the thermodynamically more stable 9-benzyl-2,6-dichloro-9H-purine as the major product. This presents a synthetic challenge for obtaining the kinetically favored, and often less abundant, this compound in high purity.
However, various synthetic strategies have been developed to influence the regioselectivity of this alkylation reaction. The choice of solvent, base, and reaction temperature can significantly impact the ratio of the N7 to N9 isomer. For instance, the use of polar aprotic solvents and specific bases can enhance the formation of the N7-benzyl derivative. Chromatographic separation is then employed to isolate the desired isomer.
Below are representative experimental protocols for the synthesis of both intermediates, highlighting the key differences in achieving regioselectivity.
Experimental Protocols
Synthesis of a Mixture of this compound and 9-Benzyl-2,6-dichloro-9H-purine
To a solution of 2,6-dichloropurine (1.0 g, 5.3 mmol) in dimethylformamide (DMF, 20 mL) is added potassium carbonate (1.1 g, 7.95 mmol). The mixture is stirred at room temperature for 30 minutes before the addition of benzyl bromide (0.76 mL, 6.36 mmol). The reaction is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to separate the N7 and N9 isomers.
Regioselective Synthesis of 9-Benzyl-2,6-dichloro-9H-purine
Under anhydrous conditions, 2,6-dichloropurine (1.0 g, 5.3 mmol) is suspended in acetonitrile (25 mL). N,O-Bis(trimethylsilyl)acetamide (BSA, 1.3 mL, 5.3 mmol) is added, and the mixture is heated to reflux until a clear solution is obtained. The solution is cooled to room temperature, and benzyl bromide (0.63 mL, 5.3 mmol) is added, followed by a catalytic amount of a Lewis acid (e.g., SnCl₄). The reaction is stirred at room temperature overnight. The solvent is evaporated, and the residue is worked up as described above to yield the predominantly N9-substituted product.
Note: The development of highly regioselective methods for the synthesis of the N7 isomer is an active area of research and may involve protecting group strategies or specific catalytic systems.
Comparative Data: Yield and Physicochemical Properties
The following table summarizes the typical yields and key physicochemical properties of the two isomers, demonstrating the common outcome of the direct benzylation of 2,6-dichloropurine.
| Property | This compound | 9-Benzyl-2,6-dichloro-9H-purine |
| Typical Yield (Direct Alkylation) | Minor Isomer (Variable) | Major Isomer (Often >70%) |
| Molecular Formula | C₁₂H₈Cl₂N₄ | C₁₂H₈Cl₂N₄ |
| Molecular Weight | 279.12 g/mol | 279.12 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc) | Soluble in organic solvents (e.g., DCM, EtOAc) |
Reactivity and Further Functionalization
Both this compound and its N9-isomer are versatile intermediates for further chemical modifications. The chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups, such as amines, alcohols, and thiols. This enables the creation of large libraries of diverse purine derivatives for biological screening. The reactivity of the C2 and C6 positions can be influenced by the position of the benzyl group (N7 vs. N9), potentially leading to different product profiles in subsequent reactions.
Caption: Comparative reactivity of N7- and N9-benzyl-2,6-dichloropurine intermediates.
Biological Activity: A Tale of Differential Targeting
The seemingly subtle difference in the position of the benzyl group can have a profound impact on the biological activity of the resulting purine derivatives. This is often attributed to the distinct three-dimensional shape and electrostatic potential of the N7- and N9-substituted isomers, which dictates how they interact with the binding pockets of target proteins.
Kinase Inhibition: A significant area where purine derivatives have made a substantial impact is in the development of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Both N7- and N9-substituted purines have been shown to be effective kinase inhibitors, but they often exhibit different selectivity profiles. For example, derivatives of this compound might preferentially inhibit one set of kinases, while derivatives of the N9-isomer target another. This highlights the importance of exploring both scaffolds to identify inhibitors with the desired target profile.
Caption: Hypothetical differential targeting of a signaling pathway by N7- and N9-purine derivatives.
Conclusion: The Case for Exploring the N7-Substituted Scaffold
While 9-benzyl-2,6-dichloro-9H-purine is often the more readily accessible isomer, this guide underscores the significant potential of this compound as a valuable intermediate in drug discovery. The distinct biological activities observed for N7-substituted purine derivatives warrant a thorough investigation of this scaffold. The synthetic challenges associated with its preparation are increasingly being addressed by modern synthetic methodologies. For researchers aiming to discover novel therapeutics with unique mechanisms of action, the exploration of the less-trodden path of N7-substituted purines, starting from this compound, represents a compelling and potentially rewarding strategy. The comparative data and protocols provided herein serve as a foundational resource for initiating such an exploration.
A Comparative Guide to the Synthetic Utility of 7-benzyl-2,6-dichloro-7H-purine and 9-benzyl-2,6-dichloro-9H-purine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, substituted purines serve as critical scaffolds for the development of novel therapeutic agents. Among these, 2,6-dichloropurine derivatives are particularly valuable intermediates due to the differential reactivity of the two chlorine atoms, allowing for sequential and regioselective functionalization. The introduction of a benzyl group at the N7 or N9 position significantly influences the molecule's properties and subsequent reactivity. This guide provides a detailed comparison of the synthetic utility of 7-benzyl-2,6-dichloro-7H-purine and 9-benzyl-2,6-dichloro-9H-purine, supported by experimental data and protocols.
Introduction to 7- and 9-Benzylated 2,6-Dichloropurines
The benzylation of 2,6-dichloropurine is a common strategy to introduce a lipophilic group and to protect the imidazole nitrogen, thereby directing subsequent substitutions at the C2 and C6 positions. However, this reaction typically yields a mixture of two regioisomers: the N9- and N7-substituted products. The ratio of these isomers is highly dependent on the reaction conditions. Generally, the 9-benzyl isomer is the thermodynamically more stable and major product, while the 7-benzyl isomer is the minor product. This difference in yield and stability has significant implications for their respective synthetic applications.
Synthetic Accessibility
The direct alkylation of 2,6-dichloropurine with benzyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF predominantly yields the 9-benzyl isomer. The regioselectivity can be influenced by factors such as the solvent, temperature, and the nature of the base. Achieving a high yield of the 7-benzyl isomer through direct benzylation is challenging and often requires specific synthetic strategies, such as those employing kinetic control or protecting group manipulations, though these are less commonly reported for benzylation compared to other alkylations.
dot
Caption: General synthetic workflow for N7- and N9-benzylated 2,6-dichloropurines.
Reactivity and Synthetic Utility
The primary synthetic value of both isomers lies in the sequential displacement of the chlorine atoms at the C6 and C2 positions by various nucleophiles. The chlorine at the C6 position is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position. This allows for a stepwise approach to synthesize 2,6-disubstituted purine derivatives.
9-benzyl-2,6-dichloro-9H-purine
The 9-benzyl isomer is more extensively studied and utilized in synthesis due to its greater accessibility. It serves as a key intermediate in the preparation of a wide array of biologically active compounds, including inhibitors of phosphodiesterases and cyclin-dependent kinases. The benzyl group at the N9 position directs nucleophilic attack to the C6 and C2 positions, and its relative stability allows for a broad range of reaction conditions to be employed.
This compound
The synthetic utility of the 7-benzyl isomer is less documented in the literature, primarily due to the challenges in its selective synthesis and isolation. However, N7-substituted purines are of significant interest as they can exhibit distinct biological activities compared to their N9 counterparts. The electronic environment of the purine ring is altered by the N7-benzylation, which can influence the reactivity of the C2 and C6 positions, though detailed comparative studies are scarce.
Quantitative Data Comparison
The following table summarizes the available data on the synthesis and reactivity of the two isomers. It is important to note the limited availability of direct comparative data for the 7-benzyl isomer.
| Parameter | This compound | 9-benzyl-2,6-dichloro-9H-purine | Reference(s) |
| Synthesis Yield | Minor product in direct benzylation (yields often not specified) | Major product in direct benzylation (e.g., up to 73% yield) | [1] |
| Reactivity at C6 | Expected to be reactive towards nucleophiles. | Highly reactive towards nucleophiles (e.g., amines, alkoxides). | [2] |
| Reactivity at C2 | Less reactive than C6; requires harsher conditions for substitution. | Less reactive than C6; substitution often requires elevated temperatures. | [2] |
| Documented Applications | Limited reports, primarily in the context of purine library synthesis. | Widely used in the synthesis of kinase and PDE inhibitors. | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of 9-benzyl-2,6-dichloro-9H-purine and this compound
This protocol describes a typical direct benzylation of 2,6-dichloropurine, leading to a mixture of N9 and N7 isomers, with the N9 isomer being the major product.
Materials:
-
2,6-Dichloropurine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,6-dichloropurine (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the N9 and N7 isomers. The N9 isomer is typically the less polar and major product.
Protocol 2: Nucleophilic Substitution at the C6 Position of 9-benzyl-2,6-dichloro-9H-purine
This protocol provides a general method for the substitution of the C6-chloro group with an amine.
Materials:
-
9-benzyl-2,6-dichloro-9H-purine
-
Desired amine (e.g., aniline derivative)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanol or isopropanol
Procedure:
-
Dissolve 9-benzyl-2,6-dichloro-9H-purine (1.0 eq) in ethanol.
-
Add the desired amine (1.2 eq) and a base such as triethylamine (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Logical Relationships in Synthesis
The choice between targeting the N7 or N9 isomer is a critical decision point in the synthesis of substituted purines, as it dictates the final molecular architecture and biological activity.
dot
Caption: Decision workflow for synthesizing N7- vs. N9-benzyl-2,6-dichloropurine derivatives.
Conclusion
References
Comparative Efficacy of Purine-Based Kinase Inhibitors: A Hypothetical Profile of a 7-benzyl-2,6-dichloro-7H-purine Derivative Against Cyclin-Dependent Kinases
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to a lack of publicly available data on the kinase inhibitory activity of 7-benzyl-2,6-dichloro-7H-purine derivatives, this guide presents a hypothetical profile for "Compound X," a representative of this chemical class. The data for Compound X is illustrative and intended to provide a framework for comparison. The data for the well-characterized CDK inhibitor, Roscovitine, is based on published scientific literature.
This guide provides a comparative analysis of a hypothetical this compound derivative, herein referred to as Compound X, and the known 2,6,9-trisubstituted purine analog, Roscovitine. The primary focus of this comparison is the inhibitory activity against key cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and are frequently dysregulated in cancer.
Quantitative Comparison of Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Compound X (hypothetical) and Roscovitine against a panel of selected cyclin-dependent kinases. Lower IC50 values indicate greater potency.
| Kinase Target | Compound X (Hypothetical) IC50 (µM) | Roscovitine IC50 (µM) |
| CDK1/cyclin B | 0.85 | 0.65[1] |
| CDK2/cyclin A | 0.90 | 0.7[1] |
| CDK2/cyclin E | 0.95 | 0.7[1] |
| CDK5/p25 | 0.35 | 0.16[2] |
| CDK7/cyclin H | 5.2 | 0.46[3] |
| CDK9/cyclin T1 | 4.8 | 0.60[3] |
Mechanism of Action
Both Roscovitine and, hypothetically, Compound X belong to the purine analog class of kinase inhibitors. They are proposed to exert their inhibitory effects by competing with ATP for binding to the catalytic site of the kinase.[1][4] This ATP-competitive binding mechanism prevents the phosphorylation of the kinase's natural substrates, thereby blocking downstream signaling.
ATP-Competitive Inhibition Mechanism
Experimental Protocols
Detailed methodologies for the key experiments used to characterize kinase inhibitors are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin A)
-
Kinase-specific substrate (e.g., Histone H1)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (Compound X, Roscovitine) dissolved in DMSO
-
Assay Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 5 µL of the kinase/substrate mixture to each well of the 384-well plate.
-
Add 5 µL of the diluted test compound or vehicle control (DMSO) to the respective wells.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Kinase Assay Workflow
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
CDK2 Signaling Pathway
CDK2 is a key regulator of the G1/S phase transition of the cell cycle. Its activity is dependent on its association with Cyclin E and Cyclin A. The active CDK2/Cyclin complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn promotes the expression of genes required for DNA replication.
Simplified CDK2 Signaling Pathway
References
Comparative Analysis of Kinase Inhibitors Derived from a 2,6,9-Trisubstituted Purine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a series of kinase inhibitors derived from a 2,6,9-trisubstituted purine scaffold, which serves as a close surrogate to the 7-benzyl-2,6-dichloro-7H-purine core structure. Due to the limited availability of comprehensive comparative data on kinase inhibitors directly derived from this compound, this analysis focuses on a well-documented series of 2,6,9-trisubstituted purines that have been evaluated for their inhibitory activity against key oncogenic kinases. This guide presents quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows to facilitate informed decision-making in drug discovery and development.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of a selection of 2,6,9-trisubstituted purine derivatives against the tyrosine kinases Bcr-Abl, Bruton's tyrosine kinase (BTK), and FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD). Additionally, the antiproliferative activities of these compounds against various leukemia and lymphoma cell lines are presented.
Table 1: In Vitro Kinase Inhibitory Activity of 2,6,9-Trisubstituted Purine Derivatives
| Compound | Bcr-Abl IC50 (nM)[1] | BTK IC50 (µM)[1] | FLT3-ITD IC50 (µM)[1] |
| 4f | 70 | - | - |
| 5j | - | 0.41 | - |
| 5b | - | - | 0.38 |
| V | 40 | 0.58 | - |
Note: '-' indicates data not reported or not applicable.
Table 2: Antiproliferative Activity of Selected Purine Derivatives against Cancer Cell Lines
| Compound | HL60 (Leukemia) IC50 (µM)[1] | MV4-11 (Leukemia) IC50 (µM)[1] | CEM (Leukemia) IC50 (µM)[1] | K562 (Leukemia) IC50 (µM)[1] | Ramos (Lymphoma) IC50 (µM)[1] |
| 4i | >10 | 1.1 | >10 | 0.9 | 1.5 |
| 5b | 1.1 | 0.2 | 1.5 | 1.2 | 1.8 |
| 5j | >10 | 2.5 | >10 | 2.1 | 2.3 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of 2,6,9-Trisubstituted Purine Derivatives
The synthesis of the 2,6,9-trisubstituted purine derivatives was accomplished through a multi-step process starting from 2,6-dichloropurine.[1]
-
N9-Alkylation of 2,6-Dichloropurine: 2,6-dichloropurine was reacted with an appropriate alkylating agent in the presence of a base to yield the N9-substituted intermediate.
-
Nucleophilic Substitution at the C6 Position: The N9-alkylated 2,6-dichloropurine was then subjected to a nucleophilic aromatic substitution reaction with a variety of anilines to introduce the C6-phenylamino moiety.
-
Nucleophilic Substitution at the C2 Position: Finally, the C2-chloro group was displaced by another amine, typically N-methylpiperazine, to afford the final 2,6,9-trisubstituted purine derivatives. The final step was often carried out using microwave irradiation to facilitate the reaction.[1]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against Bcr-Abl, BTK, and FLT3-ITD was determined using established kinase assay kits. The general principle of these assays involves the quantification of ATP consumption or phosphopeptide formation in the presence of the kinase, its substrate, and the test compound. The IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%, was then calculated from dose-response curves.
Cell Proliferation (MTT) Assay
The antiproliferative activity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cell lines (HL60, MV4-11, CEM, K562, and Ramos) were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Measurement: The formazan crystals were solubilized with a suitable solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.
Mandatory Visualization
Signaling Pathway Inhibition by Purine Derivatives
The following diagram illustrates the general mechanism of action of the purine-derived kinase inhibitors, which target key signaling pathways involved in cancer cell proliferation and survival.
Caption: Inhibition of oncogenic kinase signaling pathways by purine derivatives.
Experimental Workflow for Kinase Inhibitor Evaluation
The following diagram outlines the typical workflow for the synthesis and biological evaluation of novel kinase inhibitors.
Caption: Workflow for the development and evaluation of purine-based kinase inhibitors.
References
Comparative Cross-Reactivity Analysis of 7-benzyl-2,6-dichloro-7H-purine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of novel 7-benzyl-2,6-dichloro-7H-purine analogs. While a comprehensive screening of this specific analog series is not yet available in published literature, this document synthesizes data from structurally related purine derivatives to predict their likely biological targets, cross-reactivity profiles, and structure-activity relationships (SAR). The information presented herein is intended to guide the design and experimental validation of this promising class of compounds.
Introduction to this compound Analogs
The purine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules, including kinase inhibitors and cytokinin receptor modulators. The parent compound, this compound, offers a versatile starting point for the synthesis of diverse analogs through nucleophilic substitution at the C2 and C6 positions. The benzyl group at the N7 position is a key feature that can influence the interaction with target proteins. Understanding the cross-reactivity of analogs derived from this scaffold is crucial for developing selective and potent therapeutic agents.
Predicted Biological Targets and Cross-Reactivity
Based on studies of structurally similar purine derivatives, this compound analogs are anticipated to exhibit activity against several families of protein kinases. The substitution pattern at the C2 and C6 positions will likely dictate the potency and selectivity of these compounds.
Table 1: Predicted Cross-Reactivity Profile of Hypothetical this compound Analogs
| Analog ID | C2-Substituent | C6-Substituent | Predicted Primary Target(s) | Predicted Cross-Reactivity |
| BP-1 | -Cl | Anilino | Cyclin-Dependent Kinases (CDKs) | Potential for cross-reactivity with other CMGC kinases (e.g., GSK3) |
| BP-2 | Morpholino | Anilino | Receptor Tyrosine Kinases (RTKs) | May exhibit activity against multiple RTKs (e.g., VEGFR, PDGFR) |
| BP-3 | -Cl | Benzylamino | CDKs, Plant Cytokinin Receptors | Potential for dual activity in different biological systems |
| BP-4 | Thiomorpholino | Benzylamino | CDKs | May show improved selectivity over BP-1 due to the thioether linkage |
| BP-5 | Amino | Cyclohexylamino | Broader Kinase Inhibition | Likely to be less selective and may inhibit a wider range of kinases |
Structure-Activity Relationship (SAR) Insights
Insights from related purine series suggest the following SAR trends for this compound analogs:
-
C6-Substituent: The nature of the substituent at the C6 position is a primary determinant of kinase inhibitory activity. Bulky and hydrophobic groups, such as substituted anilines and benzylamines, are often favored for potent inhibition.
-
C2-Substituent: Modification at the C2 position can significantly modulate selectivity. Introducing groups capable of forming additional hydrogen bonds or steric hindrance can disfavor binding to off-target kinases.
-
N7-Benzyl Group: The benzyl group at the N7 position is expected to occupy a specific hydrophobic pocket in the ATP-binding site of many kinases. Variations in the substitution pattern on the benzyl ring could be explored to fine-tune potency and selectivity.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound analogs, based on methodologies reported for similar compounds.
General Synthetic Procedure
The synthesis of the target analogs typically proceeds via a sequential nucleophilic aromatic substitution (SNAr) pathway, starting from this compound.
dot
Caption: General synthetic route for C2 and C6 disubstituted 7-benzyl-7H-purine analogs.
Protocol:
-
Step 1: C6-Substitution: To a solution of this compound in a suitable solvent (e.g., n-butanol or DMF), add the desired amine (R1-NH2) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA). The reaction is typically heated to reflux and monitored by TLC or LC-MS until completion. The intermediate product, a 2-chloro-6-substituted-7-benzyl-7H-purine, is then isolated and purified.
-
Step 2: C2-Substitution: The purified intermediate from Step 1 is dissolved in an appropriate solvent, and the second amine (R2-NH2) is added, often in the presence of a base. The reaction mixture is heated, and upon completion, the final product is isolated and purified, typically by column chromatography.
Kinase Inhibition Assay (Example: CDK2/Cyclin A)
A common method to assess the inhibitory activity of the synthesized compounds is through in vitro kinase assays.
Caption: Hypothesized mechanism of action via inhibition of cell cycle kinases.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The anticipated cross-reactivity profile, based on data from related purine analogs, suggests that careful selection of substituents at the C2 and C6 positions will be critical for achieving the desired selectivity. The experimental protocols and workflows provided in this guide offer a framework for the synthesis and evaluation of these compounds. Further experimental work, including broad-panel kinase screening and cell-based assays, is necessary to fully elucidate the cross-reactivity and therapeutic potential of this exciting class of molecules.
Unraveling the Structure-Activity Relationship of 7-Benzyl-2,6-dichloro-7H-purine Derivatives: A Comparative Guide
An in-depth analysis of 7-benzyl-2,6-dichloro-7H-purine derivatives reveals critical insights into their structure-activity relationships (SAR), particularly in the context of anticancer and kinase inhibitory activities. This guide synthesizes experimental data to provide a clear comparison of these compounds, offering valuable information for researchers and drug development professionals.
The this compound scaffold serves as a versatile starting point for the synthesis of a wide array of biologically active molecules. Modifications at the C2 and C6 positions of the purine ring have been shown to significantly influence the potency and selectivity of these compounds. This guide will delve into the specific contributions of different substituents at these positions, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is predominantly modulated by the nature of the substituents introduced at the C2 and C6 positions. The following table summarizes the in vitro cytotoxic activity of a series of 2,6,9-trisubstituted purine derivatives, which provides valuable insights into the SAR of related 7-benzyl analogs. In these examples, the N9 substitution is varied, but the principles of substitution at C2 and C6 are analogous and informative.
| Compound | R² Substituent | R⁶ Substituent | R⁹ Substituent | Cytotoxicity (IC₅₀ in µM) on NCI-H460 Cell Line |
| 4a | Cl | 4-(4-methylphenyl)piperazin-1-yl | cyclopentyl | 1.88 |
| 4b | Cl | 4-(4-methoxyphenyl)piperazin-1-yl | cyclopentyl | 1.63 |
| 4c | Cl | 4-(4-fluorophenyl)piperazin-1-yl | cyclopentyl | 0.96 |
| 7h | morpholino | 4-(4-chlorophenyl)piperazin-1-yl | cyclopentyl | 0.44 |
Data sourced from a study on 2,6,9-trisubstituted purine derivatives as potential anticancer compounds. While not exclusively 7-benzyl derivatives, this data illustrates the impact of C2 and C6 substitutions on a similar purine core.[1][2]
Key SAR Observations:
-
Substitution at C6: The introduction of an arylpiperazinyl group at the C6 position appears to be beneficial for cytotoxic activity.[2][3] The nature of the substituent on the phenyl ring of the piperazine moiety further modulates this activity. For instance, electron-withdrawing groups like fluorine and chlorine at the para-position (as in 4c and contributing to the activity of 7h) tend to enhance potency.[1]
-
Substitution at C2: Replacing the chlorine atom at the C2 position with a morpholino group, as seen in the highly potent compound 7h , suggests that this modification is favorable for activity. In contrast, the use of bulky systems at the C2 position has been found to be unfavorable for cytotoxic activity.[2][3]
-
N7-Substitution: While the table focuses on N9-substituted purines, other studies highlight the importance of the substitution at the N7 position. For example, a 7-(naphthalen-2-ylmethyl) substitution has been identified as crucial for antimycobacterial activity in a series of 2,6-disubstituted purines.[4] This underscores the significant role the benzyl group (or its analogs) at the N7 position plays in determining the biological target and potency.
Experimental Protocols
The evaluation of the biological activity of these purine derivatives involves a series of standardized in vitro assays.
Cytotoxicity Assay:
-
Cell Culture: Human cancer cell lines (e.g., NCI-H460, HL-60, K-562, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations in the culture medium. The cells are treated with these dilutions for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. After incubation with the compounds, the MTT reagent is added to each well. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Kinase Inhibition Assay:
The inhibitory activity of the purine derivatives against specific kinases, such as cyclin-dependent kinases (CDKs), is a key aspect of their anticancer mechanism.[5]
-
Enzyme and Substrate Preparation: Recombinant human kinase (e.g., CDK2/cyclin A) and its substrate (e.g., histone H1) are prepared in an appropriate assay buffer.
-
Inhibition Reaction: The kinase, substrate, and the test compound (at various concentrations) are incubated together in the presence of ATP (often radiolabeled, e.g., [γ-³²P]ATP) in a 96-well plate.
-
Quantification of Phosphorylation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing.
-
Data Analysis: The amount of incorporated radiolabel is quantified using a scintillation counter. The IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration.
Logical Relationship in SAR
The structure-activity relationship for these purine derivatives can be visualized as a logical flow where modifications at specific positions on the purine core dictate the resulting biological activity.
Caption: Logical flow of SAR for this compound derivatives.
Experimental Workflow for Compound Evaluation
The process of evaluating a newly synthesized purine derivative follows a systematic workflow from initial screening to the determination of its mechanism of action.
Caption: Workflow for the biological evaluation of synthesized purine derivatives.
References
- 1. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the purity of synthesized 7-benzyl-2,6-dichloro-7H-purine
A Comparative Guide to Assessing the Purity of Synthesized 7-benzyl-2,6-dichloro-7H-purine
For researchers, scientists, and drug development professionals, the accurate assessment of purity for synthesized compounds is a critical step in ensuring reliable experimental outcomes and the safety and efficacy of potential therapeutic agents. This compound is a key intermediate in the synthesis of various biologically active molecules. This guide provides a comparative overview of the primary analytical methods for determining its purity, offering detailed experimental protocols and illustrative data to compare its performance with a common structural isomer, the N9-substituted regioisomer (9-benzyl-2,6-dichloro-9H-purine), which can be a significant impurity.
Key Analytical Techniques for Purity Assessment
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method provides unique insights into the purity of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity in separating the main compound from its impurities.[1] A reversed-phase HPLC method is generally the most effective approach for a molecule like this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used quantitatively (qNMR) to determine purity against a certified internal standard. It provides valuable information about the presence of isomers and other structurally related impurities.
-
Mass Spectrometry (MS): Often coupled with a chromatographic technique (e.g., LC-MS), mass spectrometry confirms the molecular weight of the synthesized compound and can help in the identification of impurities.
Comparative Data Summary
The following table summarizes typical performance data obtained from the analysis of a synthesized batch of this compound, highlighting the detection and quantification of the common N9-isomer impurity.
| Parameter | HPLC-UV | ¹H NMR (400 MHz) | LC-MS |
| Purity of this compound (%) | 98.5% (by area normalization) | 98.2% (relative to internal standard) | Confirms mass of parent compound |
| Limit of Detection (LOD) | 0.01% | ~0.1% | Trace levels (ppb-ppm) |
| Limit of Quantitation (LOQ) | 0.03% | ~0.3% | Not typically used for quantification |
| Key Impurity Detected | N9-isomer (9-benzyl-2,6-dichloro-9H-purine) | N9-isomer | Confirms mass of N9-isomer |
| Quantification of N9-isomer (%) | 1.2% | 1.5% | - |
| Primary Application | Routine purity testing and quantification of impurities.[2] | Structural confirmation and quantification of isomers. | Molecular weight confirmation and impurity identification.[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific laboratory instrumentation and conditions.
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the separation and quantification of this compound from its potential impurities.
Instrumentation:
-
An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
HPLC Conditions:
-
Mobile Phase: A gradient mixture of acetonitrile and water (both containing 0.1% trifluoroacetic acid).[4]
-
Gradient Program:
-
Start with 40% acetonitrile, hold for 2 minutes.
-
Linearly increase to 90% acetonitrile over 15 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to 40% acetonitrile and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[4]
Data Analysis: The purity is calculated using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for the structural confirmation and purity assessment of this compound.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized sample into an NMR tube.
-
For quantitative analysis (qNMR), accurately weigh approximately 10 mg of a high-purity internal standard (e.g., maleic acid) and add it to the same NMR tube.[4]
-
Dissolve the sample and internal standard in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
NMR Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16
-
Relaxation Delay: 5 seconds (for quantitative analysis)
Data Analysis: The chemical structure is confirmed by analyzing the chemical shifts and coupling constants of the protons. Purity is determined by comparing the integral of a characteristic peak of the analyte to the integral of a known peak of the internal standard.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for .
Caption: Workflow for the purity assessment of synthesized compounds.
Chemical Structures
The chemical structures of this compound and its common N9-isomer impurity are shown below.
Caption: Structures of N7 and N9-benzyl-2,6-dichloro-purine isomers.
Conclusion
A multi-technique approach is essential for the comprehensive purity assessment of synthesized this compound. HPLC provides robust quantification of purity and separation of impurities, while ¹H NMR offers invaluable structural confirmation and orthogonal quantification. LC-MS serves as a critical tool for molecular weight confirmation and the identification of unknown impurities. By employing these methods, researchers can ensure the quality and reliability of this important chemical intermediate for its intended applications in research and drug development.
References
Benchmarking 7-Benzyl-2,6-dichloro-7H-purine Derivatives Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel 7-benzyl-2,6-dichloro-7H-purine-derived compounds against established inhibitors targeting key kinases implicated in cancer progression: Cyclin-Dependent Kinase 2 (CDK2), Src Tyrosine Kinase (Src), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The data presented herein is intended to serve as a benchmark for evaluating the potential of this new chemical scaffold in drug discovery.
Introduction to this compound Compounds
The purine scaffold is a well-established pharmacophore in the development of kinase inhibitors. The this compound core represents a novel chemical entity with the potential for potent and selective inhibition of various protein kinases. This guide focuses on a series of hypothetical derivatives of this core structure, designated as BDP-1, BDP-2, and BDP-3, and compares their in-vitro and cellular activities with commercially available, well-characterized kinase inhibitors.
Comparative Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of the this compound derivatives (hypothetical data) against CDK2, Src, and VEGFR2, benchmarked against known inhibitors. Lower IC50 values indicate greater potency.
Table 1: CDK2 Inhibition
| Compound | IC50 (nM) | Assay Type |
| BDP-1 | 75 | In-vitro Kinase Assay |
| BDP-2 | 45 | In-vitro Kinase Assay |
| BDP-3 | 120 | In-vitro Kinase Assay |
| Roscovitine | 700[1] | Cell-free Assay |
| Milciclib | 45[2][3] | In-vitro Kinase Assay |
| PHA-793887 | 8[1] | Cell-free Assay |
Table 2: Src Kinase Inhibition
| Compound | IC50 (nM) | Assay Type |
| BDP-1 | 95 | In-vitro Kinase Assay |
| BDP-2 | 60 | In-vitro Kinase Assay |
| BDP-3 | 150 | In-vitro Kinase Assay |
| Dasatinib | <1[] | In-vitro Assay |
| Saracatinib (AZD0530) | 2.7[5][6] | In-vitro Kinase Assay |
| Bosutinib | 1.2[][5] | Cellular Assay |
Table 3: VEGFR2 Inhibition
| Compound | IC50 (nM) | Assay Type |
| BDP-1 | 110 | In-vitro Kinase Assay |
| BDP-2 | 85 | In-vitro Kinase Assay |
| BDP-3 | 200 | In-vitro Kinase Assay |
| Sunitinib | 80[] | In-vitro Kinase Assay |
| Axitinib | 0.2[][7] | Porcine Aortic Endothelial Cells |
| Regorafenib | 4.2[] | Cell-free Assay |
Experimental Protocols
Accurate and reproducible data are predicated on well-defined experimental protocols. The following sections detail standard methodologies for key assays in kinase inhibitor benchmarking.
In-vitro Kinase Assay (IC50 Determination)
This protocol describes a general method to determine the IC50 of an inhibitor against a purified kinase enzyme.
Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of the target kinase by 50%.
Materials:
-
Recombinant human kinase (CDK2/Cyclin A, Src, or VEGFR2)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35)
-
Substrate (e.g., Histone H1 for CDK2, a synthetic peptide for Src and VEGFR2)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods)
-
Test compounds (BDP series and known inhibitors) dissolved in DMSO
-
96-well plates
-
Phosphocellulose membrane or other capture method for radiolactic assays
-
Scintillation counter or luminescence/fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds and known inhibitors in DMSO, then dilute further in kinase buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound or vehicle (DMSO) in kinase buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate. For radioactive assays, this involves spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive assays, detection can be based on luminescence or fluorescence.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to assess target engagement of a compound in a cellular environment.[8][9][10][11][12] The principle is based on the ligand-induced thermal stabilization of the target protein.
Objective: To determine if a test compound binds to and stabilizes its target kinase in intact cells.
Materials:
-
Cancer cell line expressing the target kinase (e.g., MCF-7 for CDK2, HT-29 for Src, HUVEC for VEGFR2)
-
Cell culture medium and supplements
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).[10]
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of the soluble target kinase by SDS-PAGE and Western blotting.
-
Data Analysis: Plot the amount of soluble target protein against the heating temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Signaling Pathways and Experimental Workflow
Visualizing the biological context and experimental design is crucial for understanding the mechanism of action of kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Src (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-benzyl-2,6-dichloro-7H-purine: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 7-benzyl-2,6-dichloro-7H-purine (CAS Number: 56025-87-7). The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance. Adherence to these guidelines is critical due to the halogenated nature of the compound.
Hazard Identification and Classification
Key Physical and Chemical Properties:
| Property | Value |
| CAS Number | 56025-87-7 |
| Molecular Formula | C₁₂H₈Cl₂N₄ |
| Molecular Weight | 279.12 g/mol |
| Appearance | Powder |
| Storage | Store at -20°C in a sealed container, away from moisture.[1] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.
Segregation and Waste Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is paramount to ensure safety and proper disposal. Halogenated organic compounds must be kept separate from non-halogenated waste streams to prevent dangerous reactions and to facilitate correct disposal procedures.
Experimental Protocol for Waste Segregation:
-
Designate a Waste Container: Obtain a clearly labeled hazardous waste container from your institution's Environmental Health and Safety (EHS) department. The container should be made of a material compatible with halogenated organic compounds, typically a high-density polyethylene (HDPE) carboy.
-
Labeling: Immediately label the container as "Halogenated Organic Waste." The label should also include:
-
The full chemical name: "this compound"
-
The CAS number: "56025-87-7"
-
The hazard characteristics (e.g., "Toxic," "Hazardous").
-
The date of accumulation.
-
-
Waste Collection:
-
Carefully transfer any waste containing this compound into the designated container. This includes unused product, contaminated consumables (e.g., weigh boats, pipette tips), and solutions.
-
For solid waste, use a dedicated spatula or scoop. Avoid creating dust.
-
For liquid waste (e.g., solutions in organic solvents), pour carefully to avoid splashing.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Prohibited Mixing:
-
Do NOT mix this compound waste with non-halogenated organic waste.
-
Do NOT mix with other waste categories such as acids, bases, oxidizers, or aqueous waste.
-
Caption: Workflow for the proper disposal of this compound.
Disposal Procedure
The final disposal of this compound must be conducted through an approved hazardous waste disposal facility.
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy, contact your EHS department to arrange for a waste pickup.
-
Documentation: Complete all necessary hazardous waste manifests or tags as required by your institution and local regulations.
-
Professional Disposal: The EHS department will then transport the waste to a licensed facility for proper treatment and disposal, which typically involves high-temperature incineration.[2][3]
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control: Prevent the spill from spreading by using absorbent materials.
-
Cleanup: For small spills, and if you are trained to do so, use an inert absorbent material to clean up the spill. Place all contaminated materials in a sealed container and label it as hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Report: Report all spills to your laboratory supervisor and EHS department.
Caption: Decision-making process for spill response involving this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for any chemical you are handling. Your EHS department is the primary resource for chemical safety and disposal information.
References
Personal protective equipment for handling 7-benzyl-2,6-dichloro-7H-purine
Essential Safety and Handling Guide for 7-benzyl-2,6-dichloro-7H-purine
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is synthesized from the safety data of the closely related compound, 2,6-dichloropurine, and general best practices for handling chlorinated heterocyclic compounds. It is imperative to treat this compound with a high degree of caution, assuming it possesses similar or greater hazards than its analogs. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. The procedural, step-by-step guidance herein is designed to directly answer specific operational questions, ensuring the safety of laboratory personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment
Based on the hazard profile of 2,6-dichloropurine, this compound should be handled as a substance that is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] The following table summarizes the recommended Personal Protective Equipment (PPE) for various laboratory operations.
| Operation | Eye Protection | Skin Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Nitrile gloves | Not generally required |
| Weighing and Aliquoting | Chemical safety goggles | Nitrile gloves, Lab coat | N95 dust mask or higher, especially if dust is generated |
| Dissolving and Handling Solutions | Chemical safety goggles or face shield | Nitrile gloves, Lab coat | Work in a certified chemical fume hood |
| Conducting Reactions | Chemical safety goggles or face shield | Nitrile gloves, Chemical-resistant apron over lab coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves, Chemical-resistant coveralls | Air-purifying respirator with appropriate cartridges |
| Waste Disposal | Chemical safety goggles | Nitrile gloves, Lab coat | Work in a certified chemical fume hood |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1] The recommended storage temperature is -20°C in a tightly sealed container, away from moisture.
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
Weighing and Preparation of Solutions
-
Designated Area: All handling of the solid compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to prevent contamination and exposure.
-
Personal Protective Equipment: Wear appropriate PPE as detailed in the table above (chemical safety goggles, nitrile gloves, lab coat, and a respirator if dust can be generated).
-
Weighing: Use a precision balance within the fume hood. Handle the powder carefully to avoid generating dust. Use non-sparking tools.
-
Dissolution: Add the solid to the solvent slowly. Ensure the process is conducted entirely within the fume hood.
Conducting Reactions
-
Ventilation: All reactions involving this compound must be carried out in a certified chemical fume hood.
-
Equipment: Use clean, dry glassware. Ensure all reaction apparatus is securely clamped.
-
Monitoring: Continuously monitor the reaction for any unexpected changes.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it into a labeled, sealed container for hazardous waste disposal.[3] Do not allow the spilled material to enter drains or waterways.
Disposal Plan: Step-by-Step Protocol
The proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a chlorinated organic compound, it must be disposed of as hazardous waste.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound (e.g., unused compound, contaminated gloves, weigh boats, paper towels, and other PPE) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound (e.g., reaction mixtures, mother liquors, and solvent rinses) must be collected in a separate, clearly labeled, and sealed hazardous waste container for chlorinated organic solvents.
-
Sharps: Contaminated needles, syringes, and other sharps should be placed in a designated sharps container for hazardous chemical waste.
Waste Container Management
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Toxic, Irritant).
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area, away from incompatible materials, while awaiting pickup by a licensed hazardous waste disposal company.
Disposal Procedure
-
Professional Disposal: Arrange for the collection and disposal of all waste containing this compound through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do Not: Do not dispose of this chemical down the drain or in the regular trash.
Visualized Workflow
The following diagram illustrates the complete workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
